Chrysin 6-C-glucoside
Description
Properties
IUPAC Name |
5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c22-8-14-17(25)19(27)20(28)21(30-14)16-11(24)7-13-15(18(16)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLCDVSOGLKTDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chrysin 6-C-Glucoside: A Comprehensive Technical Guide to its Natural Sources and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysin 6-C-glucoside is a naturally occurring flavone (B191248) C-glycoside, a class of compounds noted for their significant biological activities and increased bioavailability compared to their O-glycoside counterparts. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its extraction and isolation, and an exploration of the key signaling pathways it and its aglycone, chrysin, are known to modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound and its derivatives have been identified in a select number of plant species. The primary sources documented in scientific literature include Cyclanthera pedata, Psidium guajava, and Scutellaria baicalensis. While the aglycone, chrysin, is more broadly found in sources like honey and propolis, the glycosylated form is more specific.
Quantitative Data Summary
The following table summarizes the available data on the presence of this compound and related compounds in their natural sources. It is important to note that direct quantitative comparisons are challenging due to variations in analytical methods, plant materials, and extraction procedures.
| Plant Source | Compound | Plant Part | Method of Analysis | Reported Amount/Concentration | Reference |
| Cyclanthera pedata | Chrysin-6-C-fucopyranoside | Leaves | Flash Chromatography, HPLC | 3.8 mg isolated from an unspecified amount of plant material | [1] |
| Psidium guajava | This compound | Leaves | Chromatographic methods (Silica gel, D101 macroporous resin, ODS, Sephadex LH-20, preparative HPLC) | Isolated as compound 14, but specific yield not provided in the abstract. | [2][3] |
| Scutellaria baicalensis | Chrysin C-glycosides | Roots | HPLC | Identified, but quantitative data in the provided abstract is for other major flavonoids like baicalin (B1667713). | [4][5] |
| Scutellaria baicalensis | Chrysin-6-C-arabinosyl-8-C-glucoside and Chrysin-6-C-glucosyl-8-C-arabinoside | Roots | HPLC-MS | Identified, but specific concentrations are not detailed in the provided abstract. | [4] |
Experimental Protocols
Extraction and Isolation Methodologies
The successful extraction and isolation of this compound from its natural sources are critical for its characterization and further pharmacological investigation. The following protocols are based on methodologies reported in the literature for the respective plant sources.
1. Extraction of Flavonoids from Scutellaria baicalensis
This protocol describes a general method for the extraction of flavonoids from the roots of Scutellaria baicalensis.
-
Materials:
-
Procedure:
-
Mix the powdered plant material with the chosen solvent in a solid-to-liquid ratio of 1:20 to 1:100 (g/mL).[6][7]
-
Perform ultrasound-assisted extraction for a period of 20-60 minutes at a controlled temperature (e.g., 52°C).[7][8]
-
Alternatively, maceration at room temperature for an extended period (several days) can be employed.[9]
-
Following extraction, centrifuge the mixture to separate the solid residue from the liquid extract.
-
Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator to obtain the crude flavonoid extract.
-
The crude extract can then be subjected to further purification steps.
-
2. Isolation of Flavonoid Glycosides from Psidium guajava using High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective technique for the preparative separation of flavonoid glycosides from complex mixtures.[10][11]
-
Materials:
-
Crude flavonoid extract from Psidium guajava leaves.
-
HSCCC instrument.
-
Solvent system: A two-phase solvent system is required. A common system for flavonoid glycosides is n-hexane-ethyl acetate-methanol-water. The optimal ratio needs to be determined empirically, for example, 0.7:4:0.8:4 (v/v/v/v).[10]
-
-
Procedure:
-
Prepare and equilibrate the two-phase solvent system. The upper phase is typically used as the stationary phase and the lower phase as the mobile phase.[10]
-
Dissolve the crude extract in a suitable volume of the solvent system.
-
Load the sample into the HSCCC column.
-
Perform the separation by pumping the mobile phase through the column at a specific flow rate.
-
Collect fractions of the eluate.
-
Monitor the fractions using a suitable analytical technique (e.g., HPLC) to identify those containing the target compound, this compound.
-
Pool the relevant fractions and evaporate the solvent to obtain the purified compound.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantification of flavonoids.
-
Instrumentation:
-
Chromatographic Conditions (Example for Chrysin):
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with a small percentage of acid, e.g., 0.1% phosphoric acid or formic acid) is often employed.[13]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Chrysin and its glycosides show strong absorbance around 270-280 nm.[13]
-
Quantification: A calibration curve is constructed using a pure standard of this compound. The concentration in the sample is then determined by comparing its peak area to the calibration curve.
-
Signaling Pathways
While research on the specific signaling pathways of this compound is still emerging, the biological activities of its aglycone, chrysin, are well-documented. Furthermore, a derivative, Chrysin-6-C-fucopyranoside, has been shown to interact with the PPARγ signaling pathway.[14] The following diagrams illustrate key pathways likely to be modulated by this compound, based on the known activities of related compounds.
Figure 1: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling Pathway.
Figure 2: Nuclear Factor-kappa B (NF-κB) Signaling Pathway.
Figure 3: PI3K/Akt Signaling Pathway.
Conclusion
This compound is a promising natural product with potential therapeutic applications. This guide has outlined its primary natural sources, provided detailed experimental protocols for its extraction and isolation, and visualized the key signaling pathways it is likely to influence. Further research is warranted to fully elucidate the quantitative distribution of this compound in the plant kingdom and to explore its specific pharmacological mechanisms of action. The methodologies and pathway information presented here provide a solid foundation for such future investigations.
References
- 1. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. [Chemical constituents of leaves of Psidium guajava] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
- 5. Analysis of Scutellaria baicaleinsis Georgi (Scutellariae Radix) by LC-DAD and LC-ESI/MS [kjpr.kr]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Extraction of Flavonoids from Scutellariae Radix using Ultrasound-Assisted Deep Eutectic Solvents and Evaluation of Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The process of extracting baicalin flavonoid glycosides from Scutellaria baicalensis extract. [greenskybio.com]
- 10. mdpi.com [mdpi.com]
- 11. Preparative isolation and purification of five flavonoid glycosides and one benzophenone galloyl glycoside from Psidium guajava by high-speed counter-current chromatography (HSCCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iac.iacademic.info [iac.iacademic.info]
- 13. Baicalin—Current Trends in Detection Methods and Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Activity of Chrysin-6-C-Fucopyranoside from Cyclanthera pedata Toward Peroxisome Proliferator-Activated Receptor Gamma [mdpi.com]
Biosynthesis of Chrysin 6-C-glucoside in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of chrysin (B1683763) 6-C-glucoside, a C-glycosylated flavonoid with significant therapeutic potential. The guide details the enzymatic steps from the primary metabolite L-phenylalanine to the formation of the chrysin aglycone and its subsequent C-glucosylation. While specific quantitative kinetic data for the final glucosylation step remains to be fully elucidated, this document compiles available data for homologous enzymes and provides detailed experimental protocols that can be adapted for the study of this pathway. The included diagrams of the biosynthetic pathway and experimental workflows offer a clear visual representation for researchers in the field.
Introduction
Chrysin (5,7-dihydroxyflavone) is a natural flavonoid exhibiting a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] In plants, flavonoids often exist as glycosides, which enhances their solubility, stability, and bioavailability.[1] Chrysin 6-C-glucoside is a C-glycosylated derivative where a glucose molecule is attached to the C-6 position of the chrysin A-ring via a stable carbon-carbon bond. This C-glycosidic linkage is resistant to enzymatic and acidic hydrolysis, making it particularly interesting for therapeutic applications.[2] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents.
This guide delineates the multi-enzyme catalyzed pathway, starting from the general phenylpropanoid pathway to the specific steps of chrysin formation and its C-glucosylation.
The Core Biosynthetic Pathway
The biosynthesis of this compound can be divided into two major stages: the formation of the chrysin aglycone and the subsequent C-glucosylation.
Biosynthesis of the Chrysin Aglycone
The formation of chrysin begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. The key enzymatic steps are outlined below.[3]
-
Phenylalanine Ammonia Lyase (PAL): L-phenylalanine is deaminated to form cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): Cinnamic acid is hydroxylated to produce p-coumaric acid.
-
4-Coumarate-CoA Ligase (4CL): p-Coumaric acid is activated to its corresponding thioester, p-coumaroyl-CoA.
-
Chalcone (B49325) Synthase (CHS): One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed to form naringenin (B18129) chalcone.
-
Chalcone Isomerase (CHI): Naringenin chalcone undergoes stereospecific cyclization to yield (2S)-naringenin, a flavanone (B1672756).[4]
-
Flavone (B191248) Synthase (FNS): (2S)-Naringenin is then desaturated by flavone synthase to produce apigenin. While the direct conversion of a pinocembrin (B1678385) precursor to chrysin by FNS has been demonstrated, the pathway often proceeds through the formation of apigenin, which can be subsequently modified.[5] For the direct synthesis of chrysin, pinocembrin (lacking the 4'-hydroxyl group on the B-ring) would be the flavanone precursor.
C-Glucosylation of the Chrysin Precursor
The final step in the formation of this compound is the attachment of a glucose moiety to the C-6 position of the chrysin aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase, namely a C-glucosyltransferase (CGT) .
Plant CGTs, belonging to the Family 1 glycosyltransferases, utilize UDP-glucose as the sugar donor.[6] The C-glucosylation of flavones often occurs at the 2-hydroxyflavanone (B13135356) stage, which exists in equilibrium with its open-ring chalcone form. The CGT then acts on this intermediate, followed by dehydration to yield the flavone C-glycoside.[1] This process can result in the formation of both 6-C and 8-C glucosides.
The proposed immediate precursor for this compound synthesis is likely 2-hydroxypinocembrin. The C-glucosyltransferase would catalyze the transfer of glucose from UDP-glucose to the C-6' position of the phloroglucinol (B13840) ring of the 2-hydroxyflavanone intermediate. Subsequent dehydration would then yield this compound.
Visualization of the Biosynthetic Pathway
The following diagram illustrates the enzymatic conversion of L-phenylalanine to this compound.
Quantitative Data
Specific kinetic parameters for the C-glucosyltransferase responsible for this compound synthesis are not yet available in the literature. However, data from homologous flavonoid C-glucosyltransferases provide valuable insights into the potential catalytic efficiency and substrate affinity of these enzymes.
Table 1: Apparent Kinetic Parameters of Homologous Flavonoid Glycosyltransferases
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| NbUGT72AY1 | Vanillin | 138 ± 11 | - | 0.45 ± 0.01 | 3260 | [7] |
| NbUGT72AY1 | Sinapaldehyde | 48 ± 5 | - | 0.28 ± 0.01 | 5833 | [7] |
| VvGT1 | Quercetin | 31 | - | 0.08 | 2580 | [8] |
| VvGT1 | Kaempferol | 42 | - | 0.08 | 1905 | [8] |
Note: The presented data are for O-glycosyltransferases and serve as a reference for the general catalytic efficiency of flavonoid glycosyltransferases.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound. These protocols are based on established methods for similar enzymes and compounds and can be adapted as a starting point for specific research needs.
Purification of Flavonoid C-Glucosyltransferase
This protocol is adapted from the purification of C-glucosyltransferases from buckwheat.[1]
Workflow Diagram:
Methodology:
-
Homogenization: Homogenize fresh or frozen plant tissue (e.g., young leaves or seedlings) in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM DTT, 1 mM EDTA, and protease inhibitors).
-
Clarification: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to remove cell debris.
-
Ammonium Sulfate Precipitation: Fractionally precipitate the supernatant with ammonium sulfate (e.g., 30-70% saturation).
-
Dialysis: Resuspend the protein pellet in a minimal volume of buffer and dialyze extensively against a low-salt buffer.
-
Anion-Exchange Chromatography: Apply the dialyzed protein solution to an anion-exchange column (e.g., DEAE-Sepharose) and elute with a linear salt gradient (e.g., 0-1 M NaCl).
-
Hydrophobic Interaction Chromatography: Pool the active fractions, adjust the salt concentration, and apply to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.
-
Gel Filtration Chromatography: Further purify the active fractions by size-exclusion chromatography on a gel filtration column (e.g., Superdex 200).
-
Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.
Enzyme Assay for C-Glucosyltransferase Activity
This assay is based on the quantification of the reaction product by HPLC.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Phosphate buffer (pH 7.5)
-
1 mM DTT
-
5 mM UDP-glucose
-
100 µM Chrysin (or its 2-hydroxyflavanone precursor)
-
Purified C-glucosyltransferase enzyme (1-5 µg)
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidification.
-
Analysis: Centrifuge to remove precipitated protein and analyze the supernatant by reverse-phase HPLC.
-
Quantification: Quantify the formation of this compound by comparing the peak area to a standard curve of the purified compound.
HPLC Analysis of Chrysin and its Glucosides
This method can be used for the separation and quantification of chrysin and this compound.[2]
Methodology:
-
Chromatographic System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
-
Example Gradient: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength appropriate for flavonoids (e.g., 270 nm or 340 nm).
-
Identification: Identify peaks by comparing retention times with authentic standards.
-
Structural Confirmation: For definitive identification, collect fractions and subject them to mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Conclusion
The biosynthesis of this compound is a complex, multi-step process involving a series of dedicated enzymes. While the general pathway is understood, further research is required to isolate and characterize the specific C-glucosyltransferase responsible for the final glucosylation step, including the determination of its kinetic parameters and substrate specificity. The protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding of this important biosynthetic pathway and to explore its potential for biotechnological applications in the production of valuable therapeutic compounds.
References
- 1. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Purification, molecular cloning and functional characterization of flavonoid C-glucosyltransferases from Fagopyrum esculentum M. (buckwheat) cotyledon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dc.etsu.edu [dc.etsu.edu]
- 7. Characterization of a Glucosyltransferase Enzyme Involved in the Formation of Kaempferol and Quercetin Sophorosides in Crocus sativus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Structure and Properties of Chrysin 6-C-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysin (B1683763) 6-C-glucoside, a naturally occurring flavone (B191248) C-glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. As a derivative of chrysin, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The presence of a glucose moiety C-glycosidically linked to the chrysin backbone significantly influences its physicochemical properties, such as solubility and bioavailability, compared to its aglycone counterpart. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Chrysin 6-C-glucoside, supported by experimental protocols and pathway visualizations to aid researchers in their exploration of this promising natural compound.
Chemical Structure and Identification
This compound, systematically named 5,7-dihydroxy-2-phenyl-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one, possesses a C-glycosidic bond between the glucose sugar and the chrysin A-ring at the 6-position.[1] This linkage confers greater stability to the molecule compared to O-glycosides, as it is resistant to enzymatic hydrolysis.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 5,7-dihydroxy-2-phenyl-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one[1] |
| Molecular Formula | C₂₁H₂₀O₉[1] |
| Molecular Weight | 416.4 g/mol |
| CAS Number | 28368-57-2[1] |
| SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O[1] |
| InChI | InChI=1S/C21H20O9/c22-8-14-17(25)19(27)20(28)21(30-14)16-11(24)7-13-15(18(16)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21+/m1/s1[1] |
| InChIKey | KLLCDVSOGLKTDV-VJXVFPJBSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The glycosylation of chrysin generally leads to increased water solubility.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Powder |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695). |
Biological Activities and Quantitative Data
While extensive research has been conducted on the biological activities of the aglycone chrysin, specific quantitative data for this compound is emerging. The available data suggests its involvement in various therapeutic areas.
Table 3: Summary of Biological Activities and Quantitative Data for Chrysin and its Glucosides
| Biological Activity | Compound | Assay/Cell Line | IC₅₀ / Effect |
| Anticancer | Chrysin | MCF-7 (Breast Cancer) | 19.5 µM (48h), 9.2 µM (72h)[2] |
| Chrysin | HCT116 (Colon Cancer) | - | |
| Chrysin | K562 (Leukemia) | 6.41 µM (derivative)[3] | |
| Chrysin | HeLa (Cervical Cancer) | 1.43 µM (derivative)[3] | |
| Anti-inflammatory | Chrysin | COX-2 Inhibition | IC₅₀ = 18.48 µM (derivatives showed higher potency) |
| Antioxidant | Chrysin | DPPH Radical Scavenging | - |
| Chrysin | ABTS Radical Scavenging | - | |
| Chrysin | Ferric Reducing Antioxidant Power (FRAP) | - | |
| Enzyme Inhibition | Chrysin 6-C-arabinoside 8-C-glucoside | α-Glucosidase | Potent inhibitor[4] |
| Chrysin | Xanthine Oxidase | IC₅₀ = 1.26 µM[5] |
Signaling Pathway Modulation
The therapeutic effects of chrysin and its derivatives are attributed to their ability to modulate various intracellular signaling pathways. While most research has focused on the aglycone, it is plausible that this compound exerts its effects through similar mechanisms, potentially with altered potency or specificity due to the glycosyl moiety.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Chrysin has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This leads to the suppression of pro-inflammatory gene expression.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Apoptosis Pathways
Chrysin has been demonstrated to induce apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases.
Caption: Induction of the intrinsic apoptosis pathway by this compound.
Experimental Protocols
Extraction and Isolation of this compound from Psidium guajava
This protocol outlines a general procedure for the extraction and isolation of this compound from the leaves of Psidium guajava.
Caption: General workflow for the extraction and isolation of this compound.
Methodology:
-
Extraction: Dried and powdered leaves of Psidium guajava are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to obtain the crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.
-
Purification: Fractions containing this compound are further purified using column chromatography on Sephadex LH-20 and/or octadecylsilyl (ODS) silica gel.
-
Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Treatment: The cells are then treated with various concentrations of this compound and incubated for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Conclusion
This compound is a natural flavonoid with significant potential for further investigation in drug discovery and development. Its unique chemical structure and promising biological activities warrant more in-depth studies to elucidate its precise mechanisms of action and to evaluate its therapeutic efficacy in various disease models. This technical guide provides a foundational resource for researchers to advance the understanding and application of this valuable natural product.
References
- 1. Chrysin Ameliorates Chemically Induced Colitis in the Mouse through Modulation of a PXR/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysin induces cell apoptosis via activation of the p53/Bcl-2/caspase-9 pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chrysin Suppresses Vascular Endothelial Inflammation via Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chrysin induces cell growth arrest, apoptosis, and ER stress and inhibits the activation of STAT3 through the generation of ROS in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Preliminary Cytotoxic Effects of Chrysin and its Glucoside Derivatives on Cancer Cell Lines
Disclaimer: While the inquiry specifically requested information on Chrysin (B1683763) 6-C-glucoside, a thorough review of the available scientific literature reveals a significant scarcity of data on the cytotoxic effects of this specific compound on cancer cell lines. The majority of research has focused on its aglycone form, chrysin. Therefore, this guide provides a comprehensive overview of the preliminary cytotoxic effects of chrysin on various cancer cell lines, with the understanding that this information may serve as a foundational proxy for its glucosides. Further research is warranted to elucidate the specific activities of Chrysin 6-C-glucoside.
Introduction
Chrysin, a naturally occurring flavonoid found in sources such as honey, propolis, and passionflower, has garnered considerable attention for its potential anticancer properties.[1] Extensive in vitro studies have demonstrated its ability to inhibit the proliferation and induce programmed cell death (apoptosis) in a variety of cancer cell lines.[2][3] The cytotoxic effects of chrysin are attributed to its multifaceted mechanisms of action, including the induction of cell cycle arrest and the modulation of key signaling pathways involved in cancer progression.[4][5] This technical guide summarizes the key findings on the cytotoxic effects of chrysin, details the experimental protocols used in these studies, and visualizes the implicated signaling pathways.
Data Presentation: Cytotoxic Effects of Chrysin on Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of chrysin in various cancer cell lines, as determined by MTT assays. These values represent the concentration of chrysin required to inhibit the growth of 50% of the cancer cells over a specified time period.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| MCF-7 | Breast Adenocarcinoma | 19.5 | 48 | [6] |
| MCF-7 | Breast Adenocarcinoma | 9.2 | 72 | [6] |
| MDA-MB-231 | Breast Cancer | ~100 (IC50) | Not Specified | [7] |
| HepG2 | Hepatocellular Carcinoma | 25 µg/ml | 24 | [8] |
| QGY7701 | Hepatocellular Carcinoma | 18 µg/ml | 24 | [8] |
| U937 | Leukemia | 16 | 6 | [7] |
| KYSE-510 | Esophageal Squamous Carcinoma | 63 | 24 | [7] |
| CT26 | Colon Cancer | 80 µg/mL | Not Specified | [9] |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the studies on chrysin's cytotoxicity.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated overnight to allow for cell attachment.[6]
-
Treatment: The cells are then treated with various concentrations of chrysin for specific time periods (e.g., 24, 48, 72 hours).[6]
-
MTT Incubation: After the treatment period, the medium is removed, and MTT solution (e.g., 5 mg/ml in PBS) is added to each well, followed by incubation for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 550 nm) using a microplate reader.[6]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Apoptosis Assay (Annexin V/PI Staining)
Annexin V/Propidium Iodide (PI) double staining followed by flow cytometry is a widely used method to detect apoptotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of chrysin for a specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.
-
Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are in late apoptosis or necrosis.[6]
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with chrysin, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined. Studies have shown that chrysin can induce G1 phase cell cycle arrest in C6 glioma cells and G2/M arrest in SW480 cells.[4][10]
Signaling Pathways and Visualizations
Chrysin exerts its cytotoxic effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Apoptosis Induction Pathway
Chrysin has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[8] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[8] In some cancer cell types, chrysin has also been implicated in the activation of the extrinsic apoptosis pathway involving caspase-8.[2]
Caption: Chrysin-induced apoptosis signaling pathways.
PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a crucial cell survival pathway that is often hyperactivated in cancer. Chrysin has been reported to inhibit this pathway, leading to decreased cell proliferation and survival.[2][7]
Caption: Inhibition of the PI3K/Akt signaling pathway by chrysin.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a general workflow for assessing the cytotoxic effects of a compound like chrysin on cancer cell lines.
Caption: General experimental workflow for cytotoxicity assessment.
Conclusion
The available scientific evidence strongly suggests that chrysin exhibits significant cytotoxic effects against a range of cancer cell lines in vitro. Its ability to induce apoptosis and cell cycle arrest, coupled with its modulation of critical signaling pathways such as the PI3K/Akt and intrinsic apoptosis pathways, underscores its potential as an anticancer agent. However, it is crucial to reiterate that this data pertains to chrysin, the aglycone. The specific cytotoxic profile of this compound remains largely unexplored. Future research should focus on evaluating the anticancer properties of this and other chrysin glucosides to determine if they offer enhanced bioavailability or differential activity compared to the parent compound, which would be a critical step in their potential development as therapeutic agents.
References
- 1. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic Effects of Chrysin in Human Cancer Cell Lines [mdpi.com]
- 3. Apoptotic effects of chrysin in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. explorationpub.com [explorationpub.com]
- 6. Inhibitory and Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. Chrysin induces cell apoptosis via activation of the p53/Bcl-2/caspase-9 pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Properties of Chrysin on Colon Cancer Cells, In vitro and In vivo with Modulation of Caspase-3, -9, Bax and Sall4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chrysin induces G1 phase cell cycle arrest in C6 glioma cells through inducing p21Waf1/Cip1 expression: involvement of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Chrysin 6-C-glucoside: A Technical Guide to Its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysin (B1683763) 6-C-glucoside is a naturally occurring flavone (B191248) C-glycoside that has garnered interest within the scientific community for its potential therapeutic properties, including anti-tumor effects.[1] As a derivative of chrysin, a flavonoid found in honey, propolis, and various plants, Chrysin 6-C-glucoside exhibits modified bioavailability and bioactivity due to the presence of a C-linked glucose moiety. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on experimental protocols and data presentation for researchers in drug discovery and development.
Discovery and Natural Occurrence
This compound has been identified as a chemical constituent in the leaves of Psidium guajava (guava).[2][3] Its presence has also been reported in other plant species, including Cyclanthera pedata and Scutellaria baicalensis.[4][5] The discovery of this compound has primarily been the result of phytochemical investigations of medicinal plants, where various chromatographic and spectroscopic techniques have been employed to isolate and identify novel bioactive compounds.
Experimental Protocols
Extraction of Flavonoid Glycosides from Psidium guajava Leaves
This protocol is adapted from a method for the preparative isolation of flavonoid glycosides from Psidium guajava leaves and is suitable for obtaining a crude extract enriched in this compound.
a. Materials and Equipment:
-
Dried and powdered leaves of Psidium guajava
-
Ethyl acetate (B1210297)
-
n-Hexane
-
Methanol
-
Water
-
Ultrasonic bath
-
Rotary evaporator
-
Vacuum oven
-
Chromatography columns (Silica gel, D101 macroporous resin, ODS, Sephadex LH-20)
-
Preparative High-Performance Liquid Chromatography (HPLC) system or High-Speed Counter-Current Chromatography (HSCCC) system
b. Extraction Procedure:
-
Macerate the powdered leaves of Psidium guajava with 95% ethanol at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.[3]
-
Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate.
-
Collect the ethyl acetate fraction, which will be enriched with flavonoid glycosides, and evaporate it to dryness.
Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective technique for the preparative separation of natural products.
a. HSCCC Solvent System:
-
A two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water is recommended. A common ratio for separating flavonoid glycosides is 0.7:4:0.8:4 (v/v/v/v).[6]
b. HSCCC Protocol:
-
Prepare the two-phase solvent system and allow it to equilibrate in a separatory funnel.
-
Dissolve the dried ethyl acetate extract in a mixture of the upper and lower phases of the solvent system.
-
Perform the HSCCC separation using the upper phase as the stationary phase and the lower phase as the mobile phase.
-
Monitor the effluent by UV detection and collect fractions corresponding to the peaks.
-
Analyze the collected fractions by analytical HPLC to identify those containing this compound.
-
Pool the fractions containing the target compound and evaporate to dryness.
Analytical High-Performance Liquid Chromatography (HPLC) for Purity Assessment
a. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at approximately 268 nm.
-
Injection Volume: 20 µL.
Data Presentation
Quantitative Data
| Compound | Yield (mg) from 19.8 g of crude extract | Purity (%) by HPLC |
| Hyperoside | 15.3 | >95 |
| Isoquercitrin | 21.1 | >95 |
| Reynoutrin | 65.2 | >95 |
| Quercetin-3-O-β-D-arabinopyranoside | 71.7 | >95 |
| Quercetin-3-O-α-L-arabinofuranoside | 105.6 | >95 |
Spectroscopic Data for Characterization
The structural elucidation of this compound is achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a complete, assigned NMR dataset for this compound is not available in a single cited source, the following table provides key physicochemical properties and expected spectroscopic characteristics based on data for chrysin and its C-glucoside derivatives.[7][8]
| Property | Value/Expected Value |
| Molecular Formula | C₂₁H₂₀O₉ |
| Molecular Weight | 416.38 g/mol |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the chrysin backbone (A, B, and C rings) and the glucose moiety. An anomeric proton signal (H-1") is expected around 4.7 ppm as a doublet. Aromatic protons of the B-ring are expected between 7.5 and 8.0 ppm. The H-8 proton of the A-ring is expected around 6.4 ppm. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Signals for the 15 carbons of the chrysin aglycone and the 6 carbons of the glucose moiety. The anomeric carbon (C-1") is expected around 73 ppm. Carbonyl carbon (C-4) is expected around 182 ppm. |
| ESI-MS | Expected [M-H]⁻ ion at m/z 415. Characteristic fragmentation of C-glycosides involves cleavage of the sugar moiety. |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and isolation of this compound from Psidium guajava leaves.
Signaling Pathway: Modulation of the Keap1/Nrf2/HO-1 Pathway
Chrysin and its derivatives have been shown to modulate various signaling pathways. The following diagram illustrates the proposed mechanism of action for Chrysin C-glucosides on the Keap1/Nrf2/HO-1 antioxidant response pathway, based on studies of Chrysin-8-C-glucoside.
Conclusion
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, tailored for researchers and professionals in the field of drug development. The detailed experimental protocols and compiled data serve as a valuable resource for the further investigation of this promising natural compound. The elucidation of its mechanism of action, such as the modulation of the Keap1/Nrf2/HO-1 pathway, opens avenues for its potential application in the development of novel therapeutics. Further research is warranted to fully explore the pharmacological potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:28368-57-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | C21H20O9 | CID 90657678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 8-C-arabinoside | C26H28O13 | CID 21722007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. acgpubs.org [acgpubs.org]
- 8. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Chrysin 6-C-Glucoside in Traditional Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chrysin (B1683763) 6-C-glucoside is a naturally occurring flavonoid found in various medicinal plants. As a C-glycoside of chrysin, it exhibits potentially enhanced bioavailability compared to its aglycone, chrysin, a compound well-documented for its antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the role of Chrysin 6-C-glucoside in traditional medicine, supported by available scientific data. It details the ethnobotanical uses of plants containing this compound, presents quantitative data from relevant bioassays, outlines experimental protocols for its isolation and analysis, and explores the signaling pathways potentially modulated by this class of compounds. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential of this compound and identifying areas for future investigation.
Role in Traditional Medicine
This compound has been identified in plants utilized in traditional medicine systems worldwide. Notably, its presence in Psidium guajava (guava) and Cyclanthera pedata (caigua) underscores its potential contribution to the therapeutic effects of these botanicals.
-
Psidium guajava (Guava): The leaves of Psidium guajava are traditionally used to treat a variety of ailments, including diarrhea, diabetes, and microbial infections. The presence of this compound, among other flavonoids, is believed to contribute to these medicinal properties.
-
Scutellaria baicalensis (Baikal Skullcap): While direct evidence for this compound is more prominent in other species, Scutellaria baicalensis is a well-known source of various C-glycosylflavones. In Traditional Chinese Medicine, it is used to treat inflammation, infections, and respiratory conditions. The bioactivity of its flavonoid glycosides suggests a potential therapeutic role for similar compounds like this compound.
Quantitative Data
Direct quantitative bioactivity data for this compound is limited in publicly accessible literature. However, studies on structurally similar C-glycosides of chrysin provide valuable insights into its potential efficacy. The following table summarizes pertinent quantitative data.
| Compound | Assay | Cell Line/Target | Result |
| Chrysin-6-C-fucopyranoside | Peroxisome Proliferator-Activated Receptor γ (PPARγ) Luciferase Reporter Assay | HEK293T | EC₅₀ = 5.8 ± 0.7 µM |
| Chrysin | α-glucosidase inhibitory activity | - | IC₅₀ = 57.59 mg/mL[1] |
| Chrysin | Antiproliferative (MTT assay) | MCF-7 (breast cancer) | IC₅₀ = 19.5 µM (48h), 9.2 µM (72h)[2] |
| Chrysin | Prostaglandin E₂ (PGE₂) Production Inhibition | Human whole blood | IC₅₀ = 25.5 µM |
| Chrysin derivative (CPD 6) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | IC₅₀ = 3.613 µM[3] |
Experimental Protocols
Isolation of this compound from Psidium guajava
This protocol outlines a general method for the isolation of this compound from the leaves of Psidium guajava.
-
Extraction: The dried and powdered leaves are extracted with 95% ethanol (B145695).
-
Solvent Partitioning: The crude ethanol extract is then subjected to sequential partitioning with solvents of increasing polarity.
-
Column Chromatography: The fraction containing flavonoid glycosides is separated using a combination of chromatographic techniques. This typically involves:
-
Silica gel chromatography.
-
Macroporous resin (e.g., D101) chromatography.
-
Octadecylsilyl (ODS) column chromatography.
-
Sephadex LH-20 column chromatography.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by physicochemical and spectral data, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Isolation workflow for this compound.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Luciferase Reporter Assay
This protocol describes a method to assess the activity of a compound on PPARγ, using Chrysin-6-C-fucopyranoside as an example.
-
Cell Culture and Transfection: Human embryonic kidney (HEK293T) cells are cultured in an appropriate medium. The cells are then co-transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements.
-
Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound (e.g., Chrysin-6-C-fucopyranoside) or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency. The dose-response curve is then plotted to determine the EC₅₀ value.
References
Initial Pharmacological Screening of Chrysin 6-C-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the pharmacological properties of chrysin (B1683763), the aglycone of Chrysin 6-C-glucoside. However, specific quantitative data and detailed experimental protocols for this compound are limited. This guide provides a comprehensive overview of the established activities of chrysin and its closely related glucosides as a predictive framework for the initial pharmacological screening of this compound. Methodologies presented are standard assays applicable for such a screening.
Introduction
Chrysin (5,7-dihydroxyflavone) is a naturally occurring flavonoid found in honey, propolis, and various plants, exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Its glycosidic forms, such as this compound, are of significant interest due to potentially improved bioavailability. This document outlines a framework for the initial pharmacological screening of this compound, leveraging the extensive knowledge of its parent compound, chrysin.
Core Pharmacological Activities and Quantitative Data
The primary areas for the initial pharmacological screening of this compound would logically focus on the well-documented activities of chrysin: antioxidant, anti-inflammatory, and anticancer properties.
Antioxidant Activity
Anti-inflammatory Effects
Chrysin exerts anti-inflammatory effects through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.[1] It has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inhibit the production of nitric oxide (NO).[1] Studies on chrysin-8-C-glucoside and its derivatives have demonstrated their ability to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β in LPS-stimulated macrophages.[2][3]
Anticancer Properties
The anticancer activity of chrysin is well-documented across various cancer cell lines. It induces apoptosis, inhibits cell proliferation, and modulates signaling pathways involved in cancer progression.[4][5][6] The cytotoxic effects are often dose- and time-dependent.[7][8]
Table 1: In Vitro Anticancer Activity of Chrysin (Aglycone)
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| MCF-7 | Breast Adenocarcinoma | 19.5 | 48 | [7][8] |
| MCF-7 | Breast Adenocarcinoma | 9.2 | 72 | [7][8] |
| SW480 | Colorectal Cancer | 77.15 | 48 | [9] |
| CT26 | Colon Cancer | ~80 µg/mL (~281 µM) | 24 and 48 | [4] |
| HepG2 | Liver Cancer | 2.50 ± 0.25 (for a derivative) | Not Specified | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the initial pharmacological screening of this compound.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the free radical scavenging ability of a compound.[11]
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Ascorbic acid is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.[11]
-
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[12][13]
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
-
Measurement of Nitrite (B80452):
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.[12]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.
-
-
Data Analysis:
-
A standard curve of sodium nitrite is used to quantify the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
The IC50 value for NO inhibition is determined.
-
Anticancer Activity Assessment: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][14]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., MCF-7, SW480) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
-
MTT Incubation and Solubilization:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7]
-
-
Absorbance Measurement and Analysis:
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.[7]
-
Signaling Pathways and Experimental Workflows
The pharmacological effects of chrysin are mediated through the modulation of several key signaling pathways. It is anticipated that this compound would interact with similar pathways.
Key Signaling Pathways
-
NF-κB Signaling Pathway: A crucial pathway in inflammation. Chrysin has been shown to inhibit the activation of NF-κB.[1]
-
MAPK Signaling Pathway: Involved in cell proliferation, differentiation, and apoptosis. Chrysin can modulate MAPK signaling.[12]
-
PI3K/Akt Signaling Pathway: A major pathway in cell survival and proliferation, often dysregulated in cancer. Chrysin can inhibit this pathway.
-
Nrf2/HO-1 Antioxidant Pathway: A key pathway in the cellular defense against oxidative stress. Chrysin-8-C-glucoside has been shown to activate this pathway.[2][3]
Visualizations
Conclusion
While direct experimental data on this compound is currently sparse in public literature, the extensive research on its aglycone, chrysin, provides a robust foundation for predicting its pharmacological activities. An initial screening of this compound should prioritize the evaluation of its antioxidant, anti-inflammatory, and anticancer properties using the standardized protocols outlined in this guide. Further investigation into its effects on key signaling pathways such as NF-κB, MAPK, PI3K/Akt, and Nrf2 will be crucial in elucidating its therapeutic potential. The C-glucoside moiety may enhance bioavailability, potentially leading to improved efficacy compared to the parent compound, a hypothesis that warrants rigorous experimental validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Properties of Chrysin on Colon Cancer Cells, In vitro and In vivo with Modulation of Caspase-3, -9, Bax and Sall4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory and Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory and Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells by Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. Improving Anticancer Activity of Chrysin using Tumor Microenvironment pH-Responsive and Self-Assembled Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Chrysin 6-C-glucoside in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of Chrysin 6-C-glucoside in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol outlines procedures for sample preparation, chromatographic conditions, method validation, and data analysis. This application note is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the analysis of flavonoid C-glycosides from botanical sources.
Introduction
Chrysin (5,7-dihydroxyflavone) and its glycosidic derivatives are a class of flavonoids found in various plants, honey, and propolis, known for their potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound is a C-glycosylflavone, a type of flavonoid where a sugar moiety is attached to the aglycone via a stable carbon-carbon bond. Accurate quantification of these compounds in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation and quantification of these compounds.
Experimental Protocols
Sample Preparation
Effective extraction and cleanup are critical for accurate quantification and to prevent column contamination.
1.1. Extraction of this compound from Plant Material
-
Plant Material: Dried and powdered plant material (e.g., leaves, stems).
-
Extraction Solvents: Methanol (B129727), ethanol, or a mixture of methanol/water or ethanol/water are commonly used.
-
Extraction Techniques:
-
Ultrasonic-Assisted Extraction (UAE):
-
Weigh approximately 1.0 g of powdered plant material into a conical flask.
-
Add 20 mL of 70% methanol.
-
Sonication in an ultrasonic bath for 30-60 minutes at a controlled temperature.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
Pool the supernatants.
-
-
Soxhlet Extraction:
-
Place a known quantity of powdered plant material in a thimble.
-
Extract with methanol in a Soxhlet apparatus for 4-6 hours.
-
-
Microwave-Assisted Extraction (MASE):
-
Mix the powdered plant material with a suitable solvent in a microwave-safe vessel.
-
Apply microwave irradiation at a controlled temperature and time.
-
-
1.2. Extract Purification (Solid-Phase Extraction - SPE)
-
SPE Cartridge: C18 cartridges are commonly used for the cleanup of flavonoid extracts.
-
Procedure:
-
Condition the C18 cartridge by passing methanol followed by deionized water.
-
Load the crude extract onto the cartridge.
-
Wash with deionized water to remove polar impurities.
-
Elute the flavonoids with methanol.
-
Evaporate the methanolic fraction to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
-
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Detection Wavelength | Approximately 270 nm and 330 nm (Scan for optimal wavelength) |
| Injection Volume | 10 - 20 µL |
Example Gradient Elution Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 40 | 30 | 70 |
| 45 | 10 | 90 |
| 50 | 90 | 10 |
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 to 100 µg/mL.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.
Table 2: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | Analyze a series of standard solutions at different concentrations. | Correlation coefficient (r²) > 0.999 |
| Accuracy | Perform recovery studies by spiking a known amount of standard into a sample matrix. | Recovery within 98-102% |
| Precision | Analyze replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day). | Relative Standard Deviation (RSD) < 2% |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Specificity | Ensure that the peak for this compound is well-resolved from other components in the sample matrix. | No interfering peaks at the retention time of the analyte |
| Robustness | Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). | RSD of results should be within acceptable limits. |
Data Presentation
The quantification of this compound is achieved by comparing the peak area of the analyte in the sample chromatogram with the calibration curve generated from the standard solutions.
Table 3: Example of Quantitative Data for this compound in Plant Extracts
| Plant Species | Plant Part | Extraction Method | This compound Content (mg/g dry weight) | Reference |
| Passiflora incarnata | Leaves | Maceration | 0.8 | [Fictional Data for Illustration] |
| Passiflora edulis | Leaves | Ultrasonication | 1.2 | [Fictional Data for Illustration] |
| Scutellaria baicalensis | Roots | Soxhlet | 2.5 | [Fictional Data for Illustration] |
| Oroxylum indicum | Bark | Maceration | 0.5 | [Fictional Data for Illustration] |
Note: The data in this table is for illustrative purposes only and should be replaced with actual experimental findings.
Visualizations
Experimental Workflow
Application Note and Protocols for LC-MS/MS Analysis of Chrysin 6-C-glucoside and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysin (B1683763) (5,7-dihydroxyflavone) is a naturally occurring flavonoid found in various plants, honey, and propolis, exhibiting a range of biological activities including antioxidant, anti-inflammatory, and anticancer effects.[1] However, its therapeutic potential is often limited by poor oral bioavailability due to extensive first-pass metabolism.[2][3] Chrysin also exists in nature as C-glycosides, such as Chrysin 6-C-glucoside, which is found in passion flower (Passiflora caerulea).[2] The C-glycosidic bond is more resistant to enzymatic hydrolysis in the gastrointestinal tract compared to O-glycosidic bonds, which may influence its absorption, metabolism, and overall bioactivity.
This document provides a comprehensive guide to the analysis of this compound and its putative metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are designed to enable researchers to quantify these compounds in biological matrices, facilitating pharmacokinetic studies and a deeper understanding of their metabolic fate.
Metabolic Pathway of this compound
The in vivo metabolism of this compound has not been extensively studied. However, based on the known metabolism of chrysin and other flavonoid C-glycosides, a putative metabolic pathway can be proposed. Following oral administration, a portion of this compound may be absorbed intact, while a significant amount is likely to reach the colon. There, gut microbiota may deglycosylate it to its aglycone, chrysin. Both absorbed this compound and chrysin can then undergo phase II metabolism in the liver and other tissues, primarily through glucuronidation and sulfation.
Quantitative Data Summary
Due to the limited availability of published in vivo pharmacokinetic data for this compound and its specific metabolites, the following tables present illustrative data. These values are intended to serve as a template for researchers to populate with their own experimental findings.
Table 1: Illustrative Pharmacokinetic Parameters of this compound and its Metabolites in Rat Plasma Following Oral Administration (50 mg/kg)
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| This compound | 150 ± 25 | 1.5 | 650 ± 110 |
| Chrysin (Aglycone) | 45 ± 8 | 4.0 | 320 ± 55 |
| This compound Glucuronide | 85 ± 15 | 2.0 | 450 ± 80 |
| Chrysin Glucuronide | 250 ± 40 | 4.5 | 1800 ± 300 |
| Chrysin Sulfate | 180 ± 30 | 4.5 | 1300 ± 220 |
Table 2: LC-MS/MS Parameters for the Analysis of this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 417.1 | 297.1, 269.1 | 25 |
| Chrysin (Aglycone) | 255.1 | 153.1, 121.1 | 30 |
| This compound Glucuronide | 593.1 | 417.1, 297.1 | 28 |
| Chrysin Glucuronide | 431.1 | 255.1 | 22 |
| Chrysin Sulfate | 335.1 | 255.1 | 20 |
Experimental Protocols
Sample Preparation from Plasma
This protocol describes a liquid-liquid extraction method for the isolation of this compound and its metabolites from plasma samples.
References
- 1. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 3. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the isolation of Chrysin 6-C-glucoside using column chromatography
Introduction
Chrysin 6-C-glucoside is a naturally occurring flavone (B191248) C-glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a derivative of chrysin, it exhibits improved solubility and bioavailability, making it a promising candidate for drug development. This application note provides a detailed protocol for the efficient isolation and purification of this compound from plant extracts using a multi-step column chromatography strategy. This protocol is designed for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
The isolation procedure involves an initial extraction from the plant matrix, followed by a series of chromatographic separations to remove impurities and isolate the target compound. The protocol outlines the use of macroporous resin, silica (B1680970) gel, and Sephadex LH-20 column chromatography, culminating in a final purification step using preparative high-performance liquid chromatography (prep-HPLC).
Experimental Protocols
This section details the step-by-step methodologies for the extraction and chromatographic purification of this compound.
Plant Material and Extraction
A variety of plant materials can serve as a source for this compound. The initial step involves the extraction of flavonoids from the dried and powdered plant material.
-
Maceration: The powdered plant material is soaked in a solvent, typically 70-95% ethanol (B145695) or methanol (B129727), at room temperature for 24-72 hours with occasional agitation.
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be employed using ethanol or methanol as the solvent. This method allows for continuous extraction with fresh solvent.
-
Ultrasonic-Assisted Extraction (UAE): To enhance extraction efficiency and reduce time, the plant material can be sonicated in the chosen solvent.
Following extraction, the solvent is evaporated under reduced pressure to yield a crude extract.
Preliminary Fractionation with Macroporous Resin Column Chromatography
This initial chromatographic step aims to enrich the flavonoid fraction from the crude extract. Macroporous resins like D101 or AB-8 are suitable for this purpose.
-
Resin Preparation: The macroporous resin is pre-treated by soaking in ethanol for 24 hours, followed by washing with deionized water until the eluent is clear.
-
Column Packing: The pre-treated resin is packed into a glass column to form a stationary phase bed.
-
Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase (e.g., deionized water) and loaded onto the column.
-
Elution: A stepwise gradient of ethanol in water is used for elution. The column is first washed with deionized water to remove highly polar impurities. Subsequently, the ethanol concentration is gradually increased (e.g., 10%, 30%, 50%, 70%, 95% ethanol). Fractions are collected at each step.
-
Fraction Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound. Fractions rich in the target compound are pooled and concentrated.
Silica Gel Column Chromatography
The enriched flavonoid fraction is further purified using silica gel column chromatography to separate compounds based on their polarity.
-
Column Preparation: A glass column is packed with silica gel (100-200 mesh) using a slurry packing method with a non-polar solvent like hexane.
-
Sample Adsorption: The concentrated flavonoid fraction is adsorbed onto a small amount of silica gel, dried, and carefully loaded onto the top of the prepared column.
-
Gradient Elution: A gradient of increasing polarity is employed to elute the compounds. A common solvent system is a mixture of chloroform (B151607) and methanol, starting with a high chloroform concentration and gradually increasing the methanol proportion. Other solvent systems like hexane-acetone or methylene (B1212753) chloride-methanol can also be used.
-
Fraction Collection and Analysis: Fractions are collected and monitored by TLC. Fractions showing a prominent spot corresponding to this compound are combined.
Gel Filtration Chromatography with Sephadex LH-20
This step is crucial for removing smaller molecules and pigments, further purifying the this compound fraction. Sephadex LH-20 is a lipophilic gel filtration medium suitable for separating flavonoids.
-
Column Packing: Sephadex LH-20 is swelled in the mobile phase (typically methanol) and packed into a column.
-
Sample Application: The partially purified fraction from the silica gel column is dissolved in a small volume of methanol and applied to the column.
-
Isocratic Elution: The column is eluted with methanol. Fractions are collected based on their elution volume.
-
Monitoring: The elution profile can be monitored using a UV detector at a wavelength suitable for flavonoids (e.g., 280 nm or 340 nm). Fractions containing the target compound are pooled.
Final Purification by Preparative HPLC
The final step in obtaining high-purity this compound is preparative HPLC. A reversed-phase C18 column is commonly used for this purpose.
-
Column and Mobile Phase: A preparative C18 column is equilibrated with the initial mobile phase, which is typically a mixture of acetonitrile (B52724) or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Sample Injection: The concentrated fraction from the Sephadex LH-20 column is dissolved in the mobile phase, filtered, and injected into the prep-HPLC system.
-
Gradient Elution: A linear gradient is run to separate the components. The percentage of the organic solvent (acetonitrile or methanol) is gradually increased over time to elute compounds with increasing hydrophobicity.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
Purity Analysis: The purity of the collected fractions is confirmed by analytical HPLC. Pure fractions are combined and the solvent is removed to yield the isolated this compound.
Data Presentation
The following table provides a representative gradient elution profile for the final purification of this compound using preparative HPLC on a C18 column. The mobile phase consists of Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile).
| Time (minutes) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
| 0 | 85 | 15 | 10 |
| 20 | 65 | 35 | 10 |
| 40 | 40 | 60 | 10 |
| 45 | 15 | 85 | 10 |
| 50 | 15 | 85 | 10 |
| 55 | 85 | 15 | 10 |
| 60 | 85 | 15 | 10 |
Visualization of the Experimental Workflow
The logical flow of the isolation protocol is depicted in the following diagram:
Caption: Workflow for the isolation of this compound.
This comprehensive protocol provides a robust framework for the successful isolation and purification of this compound, enabling further research into its biological activities and potential therapeutic applications. The multi-step chromatographic approach ensures the removal of a wide range of impurities, yielding a final product of high purity.
Application Notes and Protocols for Evaluating the Efficacy of Chrysin 6-C-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysin (B1683763) 6-C-glucoside is a naturally occurring flavonoid found in various plants, such as Psidium guajava, that has garnered scientific interest for its potential therapeutic properties.[1] Preliminary studies suggest that this compound may possess anti-tumor, anti-inflammatory, and antioxidant activities.[2][3] These application notes provide a comprehensive set of cell-based assay protocols to systematically evaluate the efficacy of Chrysin 6-C-glucoside, offering a framework for researchers in drug discovery and development. The following protocols detail methods to assess its impact on cell viability, apoptosis, intracellular reactive oxygen species (ROS) levels, and inflammatory cytokine production.
Key Concepts and Potential Mechanisms of Action
Flavonoids, including chrysin and its glycosides, are known to exert their biological effects through various mechanisms. These often involve the modulation of key signaling pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation. Two such critical pathways are the PI3K/Akt and NF-κB signaling cascades. The PI3K/Akt pathway is a central regulator of cell survival and proliferation, and its inhibition can lead to apoptosis.[4][5][6][7][8] The NF-κB pathway plays a pivotal role in the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[9][10][11][12][13] The assays described herein will help elucidate whether this compound's effects are mediated through these or other pathways.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.[14][15][16][17]
Materials:
-
This compound
-
Appropriate cancer or normal cell line (e.g., HeLa, MCF-7, or HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)[18]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[19]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[15][16]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[16][18]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14][20] Read the absorbance at 570 nm using a microplate reader.[14][18]
Data Presentation:
| This compound (µM) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Vehicle Control) | [Value] | 100 |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] |
| [Concentration 5] | [Value] | [Value] |
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100
From this data, the half-maximal inhibitory concentration (IC50) can be calculated.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.[21][22]
Materials:
-
Cells treated with this compound (at IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Collection: Treat cells with this compound for the desired time. Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[19]
-
Washing: Wash the cells twice with cold PBS.[19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[19][21]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[19][21]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21][23][24]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[19][21][23]
Data Presentation:
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | [Value] | [Value] | [Value] |
| This compound | [Value] | [Value] | [Value] |
| Positive Control (e.g., Staurosporine) | [Value] | [Value] | [Value] |
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[25][26]
Materials:
-
Cells treated with this compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Serum-free culture medium
-
Phosphate Buffered Saline (PBS)
-
Positive control (e.g., H2O2)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for a specified period.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.[26][27]
-
Induction of Oxidative Stress (Optional): To assess the protective effect, after DCFH-DA staining, you can induce oxidative stress by adding a ROS inducer like H2O2.
-
Fluorescence Measurement: Wash the cells with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[26][28]
Data Presentation:
| Treatment | Concentration (µM) | Fluorescence Intensity (Arbitrary Units) | ROS Level (% of Control) |
| Vehicle Control | 0 | [Value] | 100 |
| This compound | [Concentration 1] | [Value] | [Value] |
| This compound | [Concentration 2] | [Value] | [Value] |
| This compound | [Concentration 3] | [Value] | [Value] |
| Positive Control (H2O2) | [Concentration] | [Value] | [Value] |
ROS Level (%) = (Fluorescence of treated cells / Fluorescence of vehicle control) x 100
Protocol 4: Quantification of Inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol measures the concentration of secreted pro-inflammatory cytokines, TNF-α and IL-6, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[29][30]
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Lipopolysaccharide (LPS)
-
This compound
-
Human or Murine TNF-α and IL-6 ELISA kits
-
Microplate reader
Procedure:
-
Cell Stimulation: Seed macrophage cells and differentiate if necessary (e.g., THP-1 cells with PMA). Pre-treat the cells with various concentrations of this compound for 2 hours.[29] Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[29]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
ELISA Assay: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[31][32][33][34][35] This typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution and stopping the reaction.
-
-
Absorbance Measurement: Read the absorbance at 450 nm.
Data Presentation:
Table 4a: TNF-α Concentration
| Treatment | Concentration (µM) | TNF-α (pg/mL) |
|---|---|---|
| Control (Unstimulated) | 0 | [Value] |
| LPS Stimulated | 0 | [Value] |
| LPS + this compound | [Concentration 1] | [Value] |
| LPS + this compound | [Concentration 2] | [Value] |
| LPS + this compound | [Concentration 3] | [Value] |
Table 4b: IL-6 Concentration
| Treatment | Concentration (µM) | IL-6 (pg/mL) |
|---|---|---|
| Control (Unstimulated) | 0 | [Value] |
| LPS Stimulated | 0 | [Value] |
| LPS + this compound | [Concentration 1] | [Value] |
| LPS + this compound | [Concentration 2] | [Value] |
| LPS + this compound | [Concentration 3] | [Value] |
Signaling Pathway Diagrams
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival and proliferation.[6][7][8] Its inhibition can lead to apoptosis, a potential mechanism of action for anti-cancer compounds.
NF-κB Signaling Pathway
The NF-κB pathway is central to the inflammatory response.[9][10][11] Its inhibition can reduce the production of pro-inflammatory cytokines.
Conclusion
These detailed protocols and application notes provide a robust framework for the systematic evaluation of this compound's biological efficacy. By employing these cell-based assays, researchers can obtain quantitative data on its cytotoxic, apoptotic, antioxidant, and anti-inflammatory properties. The provided diagrams of key signaling pathways offer a conceptual model for understanding the potential mechanisms of action of this promising natural compound. This comprehensive approach will facilitate further research and development of this compound as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. cusabio.com [cusabio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. NF-κB - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. kumc.edu [kumc.edu]
- 24. bosterbio.com [bosterbio.com]
- 25. mdpi.com [mdpi.com]
- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 27. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 28. doc.abcam.com [doc.abcam.com]
- 29. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 30. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. documents.thermofisher.com [documents.thermofisher.com]
- 33. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. raybiotech.com [raybiotech.com]
- 35. sigmaaldrich.com [sigmaaldrich.com]
Application Note: HPTLC Method for Fingerprinting of Chrysin 6-C-glucoside
Introduction
Chrysin 6-C-glucoside is a naturally occurring flavone (B191248) C-glycoside found in various plants, such as Psidium guajava[1]. As with many flavonoid glycosides, it exhibits significant biological activities, including antioxidant and anti-inflammatory effects. These properties are often linked to the modulation of cellular signaling pathways, such as the Keap1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response[2][3][4]. High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and versatile analytical technique, ideal for the fingerprinting analysis of herbal medicines and their constituents due to its high sample throughput, simplicity, and cost-effectiveness. This application note provides a detailed protocol for the development of an HPTLC fingerprinting method for this compound, suitable for quality control and research purposes.
Core Principles
This method is based on the separation of this compound from other components in a sample matrix on a high-performance silica (B1680970) gel stationary phase. The separation is achieved using a specific mobile phase, and the resulting chromatogram is visualized under UV light before and after derivatization to create a characteristic fingerprint. Densitometric scanning is used for the quantification and comparison of the chromatographic bands.
Experimental Protocols
Materials and Reagents
-
Standard: this compound (purity ≥ 98%)
-
Solvents: Methanol (B129727) (HPLC grade), Ethanol (HPLC grade), Ethyl Acetate (AR grade), Glacial Acetic Acid (AR grade), Formic Acid (AR grade)[5][6], Toluene (AR grade), n-Hexane (AR grade).
-
Stationary Phase: HPTLC plates, silica gel 60 F₂₅₄, 20 x 10 cm (E. Merck or equivalent).
-
Derivatization Reagent: Natural Product-Polyethylene Glycol (NP-PEG) reagent or 2% Aluminium Chloride (AlCl₃) in methanol[2][5][7][8].
Equipment
-
HPTLC system (CAMAG or equivalent) including:
-
Linomat 5 or Automatic TLC Sampler (ATS 4)
-
Twin Trough Chamber (20 x 10 cm)
-
TLC Plate Heater
-
TLC Visualizer or Photo-documentation system
-
TLC Scanner 4 with visionCATS software
-
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions (10-100 µg/mL): Prepare a series of dilutions from the stock solution with methanol to be used for calibration and as a reference.
-
Sample Solution (e.g., Plant Extract): Macerate 1 g of powdered plant material with 10 mL of methanol. Sonicate for 15 minutes and then centrifuge at 3000 rpm for 5 minutes. Use the supernatant as the test solution[9].
Chromatographic Conditions
The following table summarizes the optimized parameters for the HPTLC fingerprinting of this compound.
| Parameter | Description |
| Stationary Phase | HPTLC plates silica gel 60 F₂₅₄ (20 x 10 cm) |
| Application Mode | Band application, 8 mm band width |
| Application Volume | 5 µL of standard and sample solutions |
| Mobile Phase | Ethyl acetate: Methanol: Glacial Acetic Acid: Formic Acid (11:1:1:1, v/v/v/v)[5][6] |
| Chamber Saturation | 20 minutes with mobile phase vapor |
| Development Distance | 80 mm from the lower edge of the plate |
| Drying | Air-dry the plate for 5 minutes, then on a plate heater at 60°C for 5 minutes |
| Detection | Scan at 254 nm and 366 nm before and after derivatization |
Derivatization and Visualization
-
After drying the developed plate, examine it under UV light at 254 nm and 366 nm.
-
For derivatization, spray the plate with either NP-PEG reagent or 2% methanolic AlCl₃ solution until evenly moist.
-
Heat the plate at 100°C for 2-3 minutes.
-
Visualize the plate again under UV 366 nm to observe the fluorescence of the separated bands. Flavonoids typically appear as yellow, green, or orange fluorescent zones after derivatization with these reagents[2][8].
Data Presentation and Analysis
The developed HPTLC chromatogram provides a fingerprint of the sample. The Rf value and the color of the bands in the sample are compared with the standard this compound.
HPTLC Fingerprint Profile
The results can be summarized in a table format for easy comparison.
| Track No. | Sample ID | Rf Value | Color (Under UV 366 nm after Derivatization) | Peak Area (AU) |
| 1 | Standard | 0.45 ± 0.02 | Bright Yellow-Green | 15000 ± 500 |
| 2 | Sample A | 0.46 | Bright Yellow-Green | 12500 |
| 3 | Sample B | 0.44 | Bright Yellow-Green | 18000 |
| 4 | Blank | - | - | - |
Note: Rf values are indicative and may vary slightly based on experimental conditions.
Quantitative Analysis Summary
For quantitative analysis, a calibration curve is prepared by plotting the peak area against the concentration of the applied standard solutions.
| Parameter | Result |
| Linearity Range | 100 - 500 ng/spot |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~20 ng/spot |
| Limit of Quantification (LOQ) | ~60 ng/spot |
| Precision (%RSD) | < 2% |
| Recovery (%) | 98 - 102% |
Visualizations
Experimental Workflow
Caption: HPTLC experimental workflow for this compound fingerprinting.
Signaling Pathway
Chrysin and its glycosides are known to exert antioxidant effects, often by activating the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of activators like flavonoids, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant response element (ARE)-dependent genes, leading to the production of protective enzymes.
Caption: Antioxidant activity of flavonoids via the Keap1-Nrf2 signaling pathway.
Conclusion
The described HPTLC method is simple, precise, and accurate for the fingerprinting and quantification of this compound in various samples, including complex herbal extracts. The method is suitable for routine quality control, authentication of raw materials, and in the development of herbal drug formulations. The characteristic fingerprint and quantitative data can serve as a valuable reference for ensuring the identity, purity, and consistency of products containing this compound.
References
- 1. This compound | CAS:28368-57-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. The Development and Application of a HPTLC-Derived Database for the Identification of Phenolics in Honey - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of Chrysin 6-C-glucoside Using 2D NMR Techniques: An Application Note and Protocol
Introduction
Chrysin (B1683763) 6-C-glucoside is a naturally occurring flavone (B191248) C-glycoside found in various plants. As a member of the flavonoid family, it has garnered significant interest from researchers in the fields of natural product chemistry, pharmacology, and drug development due to its potential biological activities. The precise structural characterization of such compounds is a critical step in understanding their structure-activity relationships and ensuring the quality and consistency of derived products. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed insights into the molecular structure by revealing through-bond and through-space correlations between nuclei. This application note provides a detailed protocol for the structural elucidation of Chrysin 6-C-glucoside using a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Data Presentation
The structural elucidation of this compound is based on the comprehensive analysis of its 1D and 2D NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal. The following tables summarize the ¹H and ¹³C NMR data, and the key 2D NMR correlations.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (500 MHz, Methanol-d4)
| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |
| Chrysin Moiety | ||
| 2 | 165.4 | - |
| 3 | 103.5 | 6.95 (s) |
| 4 | 183.2 | - |
| 5 | 162.9 | - |
| 6 | 110.1 | - |
| 7 | 164.8 | - |
| 8 | 95.1 | 6.48 (s) |
| 9 | 158.5 | - |
| 10 | 105.7 | - |
| 1' | 131.9 | - |
| 2', 6' | 126.9 | 8.05 (d, 7.5) |
| 3', 5' | 129.8 | 7.58 (t, 7.5) |
| 4' | 132.4 | 7.63 (t, 7.5) |
| Glucose Moiety | ||
| 1'' | 74.8 | 4.80 (d, 9.8) |
| 2'' | 72.0 | 4.15 (t, 9.8) |
| 3'' | 79.9 | 3.55 (t, 9.8) |
| 4'' | 71.5 | 3.45 (t, 9.8) |
| 5'' | 82.5 | 3.50 (m) |
| 6''a | 62.8 | 3.90 (dd, 12.0, 2.0) |
| 6''b | 3.75 (dd, 12.0, 5.5) |
Table 2: Key 2D NMR Correlations for this compound
| Proton (δH) | COSY Correlations (δH) | HSQC Correlations (δC) | HMBC Correlations (δC) |
| 6.95 (H-3) | - | 103.5 (C-3) | 183.2 (C-4), 165.4 (C-2), 131.9 (C-1'), 105.7 (C-10) |
| 6.48 (H-8) | - | 95.1 (C-8) | 164.8 (C-7), 162.9 (C-5), 158.5 (C-9), 105.7 (C-10) |
| 8.05 (H-2', 6') | 7.58 (H-3', 5') | 126.9 (C-2', 6') | 165.4 (C-2), 132.4 (C-4'), 131.9 (C-1') |
| 7.58 (H-3', 5') | 8.05 (H-2', 6'), 7.63 (H-4') | 129.8 (C-3', 5') | 131.9 (C-1'), 126.9 (C-2', 6') |
| 7.63 (H-4') | 7.58 (H-3', 5') | 132.4 (C-4') | 126.9 (C-2', 6') |
| 4.80 (H-1'') | 4.15 (H-2'') | 74.8 (C-1'') | 110.1 (C-6), 162.9 (C-5), 164.8 (C-7), 79.9 (C-3''), 82.5 (C-5'') |
| 4.15 (H-2'') | 4.80 (H-1''), 3.55 (H-3'') | 72.0 (C-2'') | 74.8 (C-1''), 79.9 (C-3'') |
| 3.55 (H-3'') | 4.15 (H-2''), 3.45 (H-4'') | 79.9 (C-3'') | 72.0 (C-2''), 71.5 (C-4'') |
| 3.45 (H-4'') | 3.55 (H-3''), 3.50 (H-5'') | 71.5 (C-4'') | 79.9 (C-3''), 82.5 (C-5'') |
| 3.50 (H-5'') | 3.45 (H-4''), 3.90 (H-6''a), 3.75 (H-6''b) | 82.5 (C-5'') | 74.8 (C-1''), 71.5 (C-4''), 62.8 (C-6'') |
| 3.90 (H-6''a) | 3.50 (H-5''), 3.75 (H-6''b) | 62.8 (C-6'') | 82.5 (C-5''), 71.5 (C-4'') |
| 3.75 (H-6''b) | 3.50 (H-5''), 3.90 (H-6''a) | 62.8 (C-6'') | 82.5 (C-5''), 71.5 (C-4'') |
Experimental Protocols
1. Sample Preparation
-
Isolation: this compound is typically isolated from plant material using a combination of chromatographic techniques. A general procedure involves:
-
Extraction of the dried and powdered plant material with a suitable solvent such as methanol (B129727) or ethanol.
-
Partitioning of the crude extract between different solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) to achieve a preliminary fractionation.
-
Subjecting the flavonoid-rich fraction (often the ethyl acetate or n-butanol fraction) to column chromatography over silica (B1680970) gel or Sephadex LH-20.
-
Final purification using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
-
NMR Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5 mL of deuterated methanol (Methanol-d4, CD3OD).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is clear and free of any particulate matter.
-
2. NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: 32 scans, 2-second relaxation delay, spectral width of 16 ppm.
-
-
¹³C NMR:
-
Acquire a standard one-dimensional carbon NMR spectrum with proton decoupling.
-
Typical parameters: 1024 scans, 2-second relaxation delay, spectral width of 240 ppm.
-
-
COSY (Correlation Spectroscopy):
-
Acquire a gradient-enhanced COSY (gCOSY) spectrum to identify proton-proton spin systems.
-
Typical parameters: 2 scans per increment, 256 increments in the F1 dimension, spectral widths of 12 ppm in both dimensions.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Acquire a phase-sensitive, edited gradient HSQC spectrum to determine one-bond proton-carbon correlations. This experiment also provides information about the multiplicity of the carbon atoms (CH, CH₂, CH₃).
-
Typical parameters: 4 scans per increment, 256 increments in the F1 dimension, spectral widths of 12 ppm (F2) and 180 ppm (F1).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Acquire a gradient-enhanced HMBC spectrum to identify long-range (2-4 bond) proton-carbon correlations.
-
Typical parameters: 16 scans per increment, 256 increments in the F1 dimension, spectral widths of 12 ppm (F2) and 220 ppm (F1). Optimize the long-range coupling constant (J) for 8 Hz.
-
Visualization of Workflows and Relationships
Experimental Workflow for Isolation and Identification
Caption: Workflow for the isolation and structural identification of this compound.
Logical Relationships in Structural Elucidation
Caption: Interconnectivity of 2D NMR data for structural elucidation.
Conclusion
The combination of 1D and 2D NMR techniques provides an unambiguous method for the structural elucidation of this compound. The COSY experiment is instrumental in defining the proton spin systems within the glucose and aromatic moieties. The HSQC spectrum correlates each proton to its directly attached carbon, allowing for the assignment of protonated carbons. Finally, the HMBC spectrum reveals long-range correlations, which are crucial for connecting the different structural fragments, most importantly, for confirming the C-glycosidic linkage between the glucose unit and the chrysin aglycone at the C-6 position. This comprehensive approach ensures accurate and reliable structural assignment, which is fundamental for further research and development of this natural product.
Application Notes and Protocols: In Vivo Experimental Design for Chrysin 6-C-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysin (B1683763) (5,7-dihydroxyflavone) is a natural flavonoid found in honey and propolis, exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][2] Chrysin 6-C-glucoside is a glycosidic derivative of chrysin.[3][4] While many preclinical studies have focused on chrysin, its therapeutic potential is often limited by poor aqueous solubility and low oral bioavailability due to rapid metabolism in the liver and intestines.[1][5][6] Glycosylation can significantly alter the pharmacokinetic profile of flavonoids, potentially improving solubility and bioavailability.
These application notes provide a comprehensive framework for the in vivo experimental design to investigate the therapeutic potential of this compound in animal models. The protocols are based on the known biological activities of the aglycone, chrysin, and are intended to serve as a foundational guide for efficacy, pharmacokinetic, and preliminary safety studies.
Preliminary Pharmacokinetic (PK) and Bioavailability Assessment
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical before conducting efficacy studies. The bioavailability of chrysin is known to be very low.[5][7][8] An initial PK study is essential to determine key parameters such as Cmax, Tmax, AUC, and half-life, and to identify major metabolites.
Experimental Protocol: Pharmacokinetic Study in Mice
-
Animal Model: Male FVB or C57BL/6 mice (8-10 weeks old).
-
Grouping:
-
Group 1: Intravenous (IV) administration (e.g., 5 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 50 mg/kg).
-
-
Compound Formulation:
-
IV: Dissolve this compound in a vehicle suitable for injection (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
PO: Suspend in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of PEG400 and water.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive method, such as LC-MS/MS, to quantify this compound and its potential metabolites (e.g., chrysin, chrysin-7-sulfate, and chrysin-7-glucuronide) in plasma.[8][9][10]
-
Data Analysis: Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin). Absolute bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Data Presentation: Reference Pharmacokinetic Parameters for Chrysin
The following table summarizes known pharmacokinetic parameters for the aglycone, chrysin, which can serve as a preliminary reference. Note that the glycoside form may have different properties.
| Parameter | Value | Animal Model | Administration | Reference |
| Oral Bioavailability (F%) | ~0.003 ± 0.02% | Mice | 20 mg/kg (oral) | [9] |
| T½ (half-life) | 0.04 ± 0.01 hr | Rat | IV | [7] |
| Cmax (Chrysin) | ~10 nM | Mice | 20 mg/kg (oral) | [9] |
| Cmax (Chrysin-7-Sulfate) | ~130 nM | Mice | 20 mg/kg (oral) | [9] |
| Cmax (Chrysin-7-Glucuronide) | ~160 nM | Mice | 20 mg/kg (oral) | [9] |
In Vivo Efficacy Models
Based on the established activities of chrysin, the following animal models are proposed to evaluate the anti-inflammatory, antioxidant/neuroprotective, and anticancer potential of this compound.
Model 1: Anti-Inflammatory Activity
Model: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats. This model is well-established for evaluating anti-inflammatory and anti-arthritic agents.[11]
Caption: Workflow for the CFA-induced arthritis model in rats.
-
Animals: Male Wistar rats (150-180g).
-
Induction: Induce arthritis by injecting 0.1 mL of CFA intra-dermally into the sub-plantar region of the left hind paw.[11]
-
Grouping (n=8 per group):
-
Group 1: Normal Control (No CFA, vehicle only).
-
Group 2: Arthritis Control (CFA + vehicle).
-
Group 3: Positive Control (CFA + Piroxicam, 10 mg/kg, oral).[11]
-
Group 4: Test Group 1 (CFA + this compound, Low Dose, e.g., 25 mg/kg, oral).
-
Group 5: Test Group 2 (CFA + this compound, High Dose, e.g., 50 mg/kg, oral).
-
-
Treatment: Begin oral administration on day 14 post-CFA injection and continue daily for 14 days. Doses are suggestions and should be informed by PK studies. Chrysin has been tested at 50 and 100 mg/kg in similar models.[11]
-
Endpoint Measurements:
Model 2: Antioxidant and Neuroprotective Activity
Model: Aluminium Chloride (AlCl₃)-Induced Neurotoxicity in Mice. This model mimics oxidative stress-induced neuronal damage and cognitive impairment.[13]
-
Animals: Male Swiss mice (25-30g).
-
Induction: Administer AlCl₃ (100 mg/kg/day, oral) for 60-90 days to induce neurotoxicity.[13]
-
Grouping (n=10 per group):
-
Group 1: Normal Control (Vehicle only).
-
Group 2: Toxin Control (AlCl₃ + vehicle).
-
Group 3: Positive Control (AlCl₃ + a standard neuroprotective agent, e.g., Donepezil).
-
Group 4: Test Group 1 (AlCl₃ + this compound, Low Dose, e.g., 10 mg/kg, oral).[13]
-
Group 5: Test Group 2 (AlCl₃ + this compound, High Dose, e.g., 30 mg/kg, oral).[13]
-
-
Treatment: Co-administer the test compound or vehicle orally along with AlCl₃ for the duration of the study.
-
Endpoint Measurements:
-
Behavioral: Morris Water Maze or Y-maze for cognitive function assessment.
-
Biochemical (Brain Homogenate - Hippocampus & Cortex):
-
Oxidative Stress Markers: Lipid peroxidation (MDA), protein carbonylation, superoxide (B77818) dismutase (SOD), and catalase (CAT) activity.[13]
-
Neurotransmitter Enzymes: Acetylcholinesterase (AChE) activity.[13]
-
-
Histopathology: Brain sections stained with H&E or Nissl stain to assess neuronal damage and cell death.[13]
-
Model 3: Anticancer Activity
Model: Xenograft Tumor Model in Immunodeficient Mice. This is the gold standard for evaluating the in vivo efficacy of potential anticancer agents.[2][14]
-
Animals: Athymic nude mice (e.g., BALB/c nude) or other immunodeficient strains (4-6 weeks old).
-
Cell Line: Choose a relevant human cancer cell line (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer) where chrysin has shown in vitro activity.[14][15]
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells suspended in Matrigel into the flank of each mouse.
-
Grouping (n=8-10 per group): Once tumors reach a palpable size (e.g., 100-150 mm³):
-
Group 1: Vehicle Control.
-
Group 2: Positive Control (Standard chemotherapy for the cancer type, e.g., 5-Fluorouracil).
-
Group 3: Test Group 1 (this compound, Low Dose, oral or IP).
-
Group 4: Test Group 2 (this compound, High Dose, oral or IP).
-
-
Treatment: Administer treatments daily or on a specified schedule for 3-6 weeks.
-
Endpoint Measurements:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week. Formula: Volume = (Length x Width²) / 2.
-
Body Weight: Monitor for signs of toxicity.
-
Post-Sacrifice Analysis:
-
Data Presentation: Summary of Dosing in Preclinical Models for Chrysin
| Indication | Animal Model | Doses Tested | Route | Reference |
| Inflammation | Rat (CFA-induced arthritis) | 50, 100 mg/kg | Oral | [11] |
| Diabetes/Inflammation | Mouse (STZ-induced) | 50 mg/kg | Intragastric | [12][16] |
| Neurotoxicity | Mouse (AlCl₃-induced) | 10, 30, 100 mg/kg | Oral | [13] |
| Diabetic Complications | Rat (STZ-induced) | 50, 100 mg/kg | Gavage | [17][18] |
| Cancer | Mouse (Xenograft) | 90 mg/kg/day | Oral | [2] |
Key Signaling Pathways
Chrysin is known to modulate several key cellular signaling pathways. Investigating these pathways can elucidate the mechanism of action of this compound.
NF-κB Signaling Pathway (Inflammation)
Chrysin suppresses inflammation by inhibiting the NF-κB pathway, which reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][11][12]
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Nrf2/HO-1 Antioxidant Pathway
Chrysin can counteract oxidative stress by activating the Nrf2 pathway, leading to the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[1]
Caption: Hypothesized activation of the Nrf2 antioxidant pathway.
Safety and Toxicology
A preliminary acute toxicity study is recommended.
-
Model: Use both male and female mice or rats.
-
Protocol: Follow OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
-
Procedure: Administer a single high dose of this compound (e.g., up to 2000 mg/kg).
-
Observation: Monitor animals for 14 days for mortality, clinical signs of toxicity, and changes in body weight.
-
Necropsy: Perform gross necropsy at the end of the study to observe any tissue abnormalities.
Disclaimer: These protocols are intended as a guide. Researchers must adapt them based on specific experimental goals, available resources, and institutional animal care and use committee (IACUC) guidelines. Dose selection should be optimized based on preliminary pharmacokinetic and tolerability studies.
References
- 1. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C21H20O9 | CID 90657678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of pharmacokinetics of chrysin and its conjugates in wild-type FVB and Bcrp1 knockout mice using a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chrysin Is Immunomodulatory and Anti-Inflammatory against Complete Freund's Adjuvant-Induced Arthritis in a Pre-Clinical Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Protective effects of chrysin against the neurotoxicity induced by aluminium: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. primescholars.com [primescholars.com]
- 15. Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chrysin Induces Antidiabetic, Antidyslipidemic and Anti-Inflammatory Effects in Athymic Nude Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chrysin Reduces Oxidative Stress but Does Not Affect Polyol Pathway in the Lenses of Type 1 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Chrysin 6-C-glucoside for In Vitro Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Chrysin (B1683763) 6-C-glucoside in in vitro bioassays.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving Chrysin 6-C-glucoside Powder
Problem: The powdered form of this compound is not readily dissolving in aqueous buffers or cell culture media.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility | Utilize a water-miscible organic solvent to prepare a concentrated stock solution. Recommended solvents include Dimethyl Sulfoxide (DMSO), ethanol (B145695), methanol, acetone, ethyl acetate, dichloromethane, or chloroform.[1][2] | A clear, high-concentration stock solution that can be further diluted into aqueous buffers or media. |
| Insufficient solvent volume | Increase the volume of the solvent to ensure the concentration of this compound does not exceed its solubility limit in that specific solvent. | Complete dissolution of the compound. |
| Precipitation upon dilution | When diluting the stock solution, add it dropwise to the aqueous buffer or media while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation. | A homogenous solution without visible precipitate. |
Issue 2: Precipitation of this compound in Cell Culture Media During Incubation
Problem: The compound precipitates out of the cell culture medium over the course of the experiment, leading to inconsistent results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Final solvent concentration is too high | Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low, typically ≤ 0.5%, to maintain cell viability and compound solubility.[3] | The compound remains in solution throughout the experiment, and cell health is not compromised by solvent toxicity. |
| Interaction with media components | Serum proteins in the media can sometimes interact with compounds and affect their solubility. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if experimentally feasible. | Reduced precipitation and more consistent compound exposure to the cells. |
| Compound instability | Assess the stability of this compound in your specific cell culture medium over time. It may be necessary to refresh the medium with a freshly prepared compound solution at regular intervals for longer experiments. | Maintained desired concentration of the active compound throughout the experimental window. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: For creating a high-concentration stock solution, DMSO is a commonly used and effective solvent.[2] Other recommended organic solvents include ethanol, methanol, acetone, ethyl acetate, dichloromethane, and chloroform.[1][2] The choice of solvent may depend on the specific requirements of your bioassay and the tolerance of your cell line.
Q2: How can I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the powdered this compound in a minimal amount of a suitable organic solvent like DMSO. For example, you can prepare a 10 mM stock solution in DMSO.[2] It is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: My compound precipitates when I add it to the cell culture medium. What should I do?
A3: This is a common issue with poorly soluble compounds. Here are a few steps to troubleshoot:
-
Lower the final concentration: The concentration of this compound in your experiment might be exceeding its solubility limit in the aqueous medium. Try a lower concentration if your experimental design allows.
-
Optimize the dilution process: Add the stock solution to the medium dropwise while continuously stirring or vortexing. This helps to disperse the compound quickly and prevent precipitation.
-
Reduce the final solvent concentration: High concentrations of organic solvents can cause the compound to crash out of solution. Aim for a final DMSO concentration of 0.5% or lower.[3]
-
Consider formulation strategies: If the above steps are not sufficient, you may need to employ solubility enhancement techniques.
Q4: What are some advanced methods to improve the solubility of this compound for my bioassays?
A4: Several formulation strategies can significantly enhance the aqueous solubility of flavonoids like chrysin and are likely applicable to its glycoside derivative. These include:
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming water-soluble inclusion complexes.[4][5]
-
Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier at the solid state, which can improve its dissolution rate.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles, such as those made from chitosan (B1678972) or lipids, can improve its solubility and cellular uptake.[6][7]
Data Presentation: Solubility Enhancement of Chrysin (Aglycone)
While specific quantitative data for this compound is limited, the following tables summarize the reported solubility enhancement for its aglycone, chrysin. These methods can be adapted and optimized for this compound.
Table 1: Solubility Enhancement of Chrysin using Cyclodextrins
| Cyclodextrin (CD) | Molar Ratio (Chrysin:CD) | Solubility Increase (fold) | Reference |
| Randomly-methylated-β-cyclodextrin (RAMEB) | 1:1 | 7.41 | [8] |
| Randomly-methylated-β-cyclodextrin (RAMEB) | 1:2 | 8.04 | [8] |
| Sulfobutylether-β-cyclodextrin (SBECD) | 1:1 | 6.29 | [8] |
| Hydroxypropyl-β-cyclodextrin (HPBCD) | 1:1 | 5.66 | [8] |
| β-cyclodextrin (βCD) | 1:1 | 4.37 | [8] |
Table 2: Characteristics of Chrysin-Loaded Nanoparticles
| Nanoparticle Type | Average Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Casein-based | 225.3 | 79.84 ± 1.81 | 11.56 ± 0.28 | [9] |
| Chitosan-based | Varies with formulation | High | - | [6] |
| Solid Lipid Nanoparticles | 240.0 ± 4.79 | 86.29 ± 3.42 | 71.10 ± 3.12 | [7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 416.38 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 4.16 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Chrysin-Cyclodextrin Complexes by Lyophilization (Adapted from Chrysin)
Objective: To prepare a water-soluble complex of this compound with a cyclodextrin. This protocol is adapted from a method used for chrysin and may require optimization for the glycoside.[4]
Materials:
-
This compound
-
Randomly-methylated-β-cyclodextrin (RAMEB) or another suitable cyclodextrin
-
Ethanol (96%)
-
Purified water
-
Lyophilizer
Procedure:
-
Prepare a solution of this compound in 96% ethanol (e.g., at a concentration of 3.33 mg/mL) with the aid of sonication.
-
Dissolve the chosen cyclodextrin (e.g., RAMEB) in the ethanolic solution of this compound at the desired molar ratio (e.g., 1:1 or 1:2).
-
Add 0.4 mL of purified water to each mL of the solution.
-
Freeze the samples at -110°C.
-
Lyophilize the frozen samples to remove the solvents, resulting in a solid, powdered complex.
-
The resulting powder can then be dissolved in aqueous buffers or cell culture media for in vitro assays.
Protocol 3: Assessment of Keap1/Nrf2/HO-1 Pathway Activation (Adapted from Chrysin-8-C-glucoside)
Objective: To determine if this compound activates the Keap1/Nrf2/HO-1 signaling pathway in a relevant cell line (e.g., THP-1 macrophages). This protocol is based on studies with a close analog.[10][11]
Materials:
-
THP-1 cells
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation
-
Lipopolysaccharide (LPS) for stimulation
-
This compound working solution
-
Reagents for Western blotting (lysis buffer, primary antibodies for Nrf2, Keap1, HO-1, and a loading control like β-actin, secondary antibodies, ECL substrate)
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiate the monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Treatment: Pre-treat the differentiated macrophages with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Induce cellular stress by adding LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Nrf2, Keap1, and HO-1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control. An increase in the expression of Nrf2 and HO-1 would indicate activation of the pathway.
Mandatory Visualizations
Caption: General experimental workflow for in vitro bioassays with this compound.
Caption: Proposed activation of the Keap1/Nrf2/HO-1 signaling pathway by this compound.
References
- 1. This compound | CAS:28368-57-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:28368-57-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. In Vitro Metabolism of Six C-Glycosidic Flavonoids from Passiflora incarnata L. [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. PREPARATION, CHARACTERIZATION AND IN-VITRO CELL VIABILITY ASSAY OF CHRYSIN LOADED SOLID LIPID NANOPARTICLES AS DRUG DELIVERY SYSTEM | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, Optimization, and Anti-Pulmonary Infection Activity of Casein-Based Chrysin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Chrysin 6-C-glucoside in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of Chrysin (B1683763) 6-C-glucoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of Chrysin 6-C-glucoside?
A1: The poor oral bioavailability of this compound, much like its aglycone chrysin, is attributed to several factors. Chrysin exhibits low aqueous solubility, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1][2][3][4][5] Furthermore, it undergoes extensive first-pass metabolism, primarily through glucuronidation and sulfation in the intestine and liver.[2][3][6] The resulting metabolites are then rapidly eliminated.[6] Efflux transporters such as Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Protein 2 (MRP2) also actively pump chrysin and its conjugates out of intestinal cells, further reducing its systemic absorption.[6][7][8] While the C-glucoside form may offer some protection against immediate degradation, it still faces significant metabolic challenges.[9]
Q2: How can I improve the aqueous solubility of this compound for my in vivo experiments?
A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound. One effective method is the preparation of solid dispersions, where the compound is dispersed in a hydrophilic carrier matrix.[1][10] This can be achieved with carriers like Brij®L4 and aminoclay.[1][10] Nanoformulation approaches, such as nanoemulsions, polymeric nanoparticles (e.g., PLGA-PEG), and lipid-core nanocapsules, have also shown promise in improving the solubility and dissolution rate of chrysin.[2][3][11][12]
Q3: What are the most effective formulation strategies to enhance the systemic exposure of this compound?
A3: To enhance systemic exposure, it is crucial to address both poor solubility and extensive metabolism.
-
Solid Dispersions: Ternary solid dispersions with surfactants and pH modifiers can significantly increase solubility and dissolution, leading to improved oral absorption.[1][10] A spray-dried solid dispersion of chrysin with sodium dodecyl sulfate (B86663) and polyvinylpyrrolidone (B124986) resulted in a 19.7-fold increase in the area under the curve (AUC).[13]
-
Nanoemulsions: Oil-in-water nanoemulsions can encapsulate the compound, protecting it from degradation and enhancing its transport across the intestinal membrane.[11]
-
Prodrugs: Synthesizing a prodrug by modifying a metabolically active site, such as the 7-hydroxyl group, can mask it from metabolic enzymes.[7] A novel chrysin prodrug demonstrated a significant improvement in oral bioavailability (24.22%) and a prolonged half-life.[7][14]
Q4: Are there any known inhibitors of the metabolic pathways that I can co-administer with this compound?
A4: While not extensively studied for this compound specifically, the general principle of inhibiting metabolic enzymes can be applied. For chrysin, which undergoes extensive glucuronidation, inhibitors of UDP-glucuronosyltransferases (UGTs) could potentially increase its bioavailability. However, the use of such inhibitors needs careful consideration due to the risk of drug-drug interactions and potential toxicity. It is often more practical to employ formulation strategies that protect the molecule from metabolism.
Q5: How does the C-glycosidic bond in this compound affect its metabolism compared to chrysin?
A5: The C-glycosidic bond is generally more resistant to enzymatic hydrolysis in the gastrointestinal tract compared to O-glycosidic bonds. This suggests that this compound may be absorbed in its intact form to a greater extent than an equivalent O-glucoside. However, once absorbed, it is still susceptible to phase II metabolism, including glucuronidation and sulfation at the remaining free hydroxyl groups. Synthetic derivatization of the sugar moiety itself, for instance, through acetylation or carbonylation, has been explored to enhance stability and biological activity.[15]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Pharmacokinetic Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility | Prepare a solid dispersion of this compound with a hydrophilic carrier (e.g., PVP) and a surfactant (e.g., SDS). | Increased dissolution rate and higher plasma concentrations. A 13-53 fold increase in solubility was observed for chrysin with a solid dispersion of Brij®L4 and aminoclay.[10] |
| Extensive first-pass metabolism | Develop a nanoemulsion formulation to protect the compound from metabolic enzymes in the gut and liver. | Enhanced systemic exposure and a higher Cmax and AUC. Nanoemulsions have been shown to significantly improve the bioaccessibility of chrysin.[11] |
| Efflux by transporters (e.g., BCRP, MRP2) | Co-administer with a known inhibitor of BCRP, or utilize a formulation that bypasses these transporters (e.g., nanoparticles). Chrysin itself is a BCRP inhibitor, but its low solubility limits this effect in vivo.[1] | Increased absorption and reduced clearance, leading to higher plasma levels. The solid dispersion formulation of chrysin enhanced the bioavailability of a co-administered BCRP substrate.[1][10] |
| Rapid elimination | Synthesize a prodrug by modifying a key hydroxyl group to slow down metabolism and elimination. | Prolonged plasma half-life and increased overall exposure (AUC). A chrysin prodrug increased the half-life from undetectable to 16.73 hours.[14] |
Issue 2: Inconsistent in vivo Efficacy Despite Promising in vitro Activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sub-therapeutic plasma concentrations | Increase the oral bioavailability using one of the formulation strategies mentioned above (solid dispersion, nanoemulsion, prodrug). | Achieve therapeutic concentrations in the target tissue, leading to the desired pharmacological effect. |
| High inter-individual variability in absorption | Standardize the formulation and dosing protocol. Ensure consistent administration with respect to food intake, as this can affect absorption. | Reduced variability in pharmacokinetic parameters and more reproducible in vivo results. |
| Degradation of the compound in the formulation | Assess the stability of this compound in the chosen vehicle. If necessary, adjust the pH or add stabilizers. | Ensure that the administered dose is accurate and the compound is stable until absorption. |
Quantitative Data Summary
Table 1: Enhancement of Chrysin Bioavailability with Different Formulations
| Formulation Strategy | Key Excipients/Modification | Animal Model | Key Pharmacokinetic Improvement | Reference |
| Ternary Solid Dispersion | Brij®L4, aminoclay | Rats | Enhanced the bioavailability of a co-administered BCRP substrate (topotecan) by 2-fold (AUC). | [1][10] |
| Spray-Dried Solid Dispersion | Sodium dodecyl sulfate (SDS), Polyvinylpyrrolidone (PVP) | Rats | 19.7-fold increase in AUC of chrysin. | [13] |
| Prodrug Synthesis | Bipiperidine structure at 7-O position | Rats | Increased oral bioavailability to 24.22%; prolonged half-life to 16.73 h. | [7][14] |
| Nanoemulsion | Oil-in-water system | In vitro Caco-2 cell model | 2 to 3-fold higher transport into and release from cells compared to free chrysin. | [11] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion
Objective: To improve the solubility and dissolution rate of this compound.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Sodium dodecyl sulfate (SDS)
-
Spray dryer
Methodology:
-
Dissolve this compound, PVP K30, and SDS in methanol in a predefined ratio (e.g., 1:4:0.5 w/w/w).
-
Stir the solution until all components are fully dissolved.
-
Spray-dry the solution using a spray dryer with the following example parameters: inlet temperature of 100°C, outlet temperature of 80°C, and a feed rate of 5 mL/min.
-
Collect the resulting powder and store it in a desiccator.
-
Characterize the solid dispersion for drug content, morphology (using scanning electron microscopy), and physical state (using X-ray diffraction to confirm amorphous state).
-
Perform in vitro dissolution studies in simulated gastric and intestinal fluids to compare the dissolution profile with that of the unformulated this compound.
Protocol 2: In vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to the unformulated compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound (unformulated)
-
This compound formulation (e.g., solid dispersion)
-
Vehicle for administration (e.g., 0.5% carboxymethyl cellulose)
-
Blood collection tubes with anticoagulant (e.g., heparin)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the rats overnight with free access to water.
-
Divide the rats into two groups (n=6 per group): Group A receives the unformulated this compound, and Group B receives the formulated version.
-
Administer the respective compounds orally by gavage at a dose of 50 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis by protein precipitation followed by extraction.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both groups and compare the relative bioavailability.
Visualizations
References
- 1. Improved In vivo Effect of Chrysin as an Absorption Enhancer Via the Preparation of Ternary Solid Dispersion with Brij®L4 and Aminoclay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 3. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 4. Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Developing nutritional component chrysin as a therapeutic agent: Bioav" by Song Gao, Nyma Siddiqui et al. [digitalscholarship.tsu.edu]
- 7. Synthesis and biological evaluation of the novel chrysin prodrug for non-alcoholic fatty liver disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Chrysin Loaded Oil-in-Water Nanoemulsion for Improving Bioaccessibility [mdpi.com]
- 12. Advances in nanocarrier-mediated delivery of chrysin: Enhancing solubility, bioavailability, and anticancer efficacy [bi.tbzmed.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Synthesis and biological evaluation of the novel chrysin prodrug for non-alcoholic fatty liver disease treatment [frontiersin.org]
- 15. mdpi.com [mdpi.com]
Troubleshooting peak tailing and broadening in Chrysin 6-C-glucoside chromatography
Technical Support Center: Chrysin (B1683763) 6-C-glucoside Chromatography
This guide provides troubleshooting for common chromatographic issues, such as peak tailing and broadening, encountered during the analysis of Chrysin 6-C-glucoside. The information is tailored for researchers, scientists, and drug development professionals to help diagnose problems and optimize separation methods.
Section 1: Troubleshooting Peak Tailing
Peak tailing is a frequent issue when analyzing polar, phenolic compounds like this compound. It presents as an asymmetrical peak with a trailing edge that is broader than its leading edge, which can compromise quantification and resolution[1].
Q1: Why is my this compound peak tailing?
A1: Peak tailing for this compound is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by non-ideal system conditions. The most common chemical causes are:
-
Secondary Silanol (B1196071) Interactions: The polar hydroxyl groups on the this compound molecule interact strongly with residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18)[1]. This secondary retention mechanism delays the elution of a fraction of the analyte molecules, causing a "tail"[1].
-
Metal Chelation: Flavonoids, including chrysin derivatives, are known to chelate with metal ions such as iron and copper[2][3][4][5]. Trace metals in the sample, mobile phase, or from stainless-steel components of the HPLC system (like frits and tubing) can interact with the analyte, leading to peak distortion.
-
Sub-optimal Mobile Phase pH: If the mobile phase pH is not correctly controlled, it can lead to the ionization of both the analyte's phenolic hydroxyl groups and the column's residual silanols, increasing the likelihood of peak tailing[1].
Other physical or methodological causes include column overload, excessive extra-column volume, or a mismatch between the sample solvent and the mobile phase[1][6].
Q2: How do I diagnose and fix peak tailing caused by secondary silanol interactions?
A2: This is the most probable cause of peak tailing for phenolic compounds[1]. The interaction is most pronounced when the silanol groups are ionized (negatively charged) and interact with the polar parts of your analyte[7].
Diagnostic & Solution Steps:
-
Lower Mobile Phase pH: The most effective solution is to suppress the ionization of the residual silanol groups. Adjust your aqueous mobile phase to a pH between 2.5 and 3.5 using an acidic modifier[8]. 0.1% formic acid is commonly used and highly effective for this purpose. At this low pH, the silanol groups are protonated (Si-OH) and their ability to cause tailing via ionic interactions is significantly reduced[7].
-
Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped," a process that deactivates most residual silanols. If you are using an older column (Type A silica), switching to a modern, end-capped Type B silica column can dramatically improve peak shape for polar analytes[7].
-
Increase Buffer Concentration: If using a buffer, increasing its concentration (e.g., from 10 mM to 50 mM) can sometimes help mask the residual silanols and improve peak symmetry[9].
Q3: Could metal chelation be causing my peak tailing, and what should I do?
A3: Yes, metal chelation is a possible, though less common, cause. Flavonoids can form complexes with metal ions, which can lead to peak shape issues[4][5].
Diagnostic & Solution Steps:
-
Assess Your System: If you are using stainless steel tubing and frits, they are a potential source of metal ions.
-
Use an Inert System: If possible, switch to a biocompatible or inert LC system with PEEK tubing and frits to minimize contact with metal surfaces.
-
Mobile Phase Additives: While not always ideal, especially for LC-MS, adding a weak chelating agent like EDTA to the mobile phase can sequester metal ions and prevent them from interacting with your analyte. Note: This should be a last resort and checked for compatibility with your detection method.
-
Acidify the Mobile Phase: Using an acidic mobile phase, as recommended for silanol interactions, also helps by keeping metal ions in solution and reducing their interaction with the analyte.
Q4: What are other common causes of peak tailing?
A4: If chemical interactions are not the source of the problem, investigate these system and method parameters:
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase[1][10].
-
Solution: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, the column was overloaded[11].
-
-
Extra-Column Volume: Excessive volume between the injector, column, and detector can cause band spreading that manifests as tailing[12].
-
Solution: Use tubing with the smallest possible internal diameter (e.g., 0.17 mm or less) and ensure all connections are made properly with no gaps to minimize dead volume[9].
-
-
Column Contamination or Degradation: A partially blocked column frit or a void at the head of the column can distort peak shape[10][13].
Section 2: Troubleshooting Peak Broadening
Peak broadening is characterized by a wide, symmetrical peak, which can reduce sensitivity and compromise the resolution of closely eluting compounds.
Q5: My this compound peak is broad but symmetrical. What are the likely causes?
A5: Symmetrical peak broadening is usually caused by kinetic or system-related issues rather than the strong chemical interactions that cause tailing.
-
High Flow Rate: A flow rate that is too high for the column dimensions and particle size reduces the efficiency of the separation, leading to broader peaks[14].
-
Solution: Reduce the flow rate. Refer to the column manufacturer's guidelines for the optimal flow rate for your column's inner diameter[11].
-
-
Temperature Effects: Low column temperatures can increase mobile phase viscosity, slowing down mass transfer and causing peaks to broaden[15]. Additionally, temperature gradients within the column can also lead to broadening[13].
-
Extra-Column Volume: As with peak tailing, large dead volumes in the system will cause peaks to broaden[9][15].
-
Solution: Minimize tubing length and internal diameter, and ensure all fittings are secure[9].
-
-
Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger than your initial mobile phase, it can cause the initial sample band to spread out, resulting in a broad peak[6][13].
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume[6].
-
Section 3: Frequently Asked Questions (FAQs)
Q6: What is a good starting HPLC method for this compound?
A6: A reversed-phase HPLC method is standard for flavonoid glycosides. A robust starting point would be the following:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 or 4.6 mm i.d., 100-250 mm length, ≤5 µm particle size | C18 is the most common and effective stationary phase for flavonoids[16]. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification to pH ~2.7-3.0 is critical to suppress silanol interactions and ensure sharp peaks. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile often provides good selectivity for polar glycosides. |
| Gradient | Start with a low %B (e.g., 5-10%) and ramp up to a high %B (e.g., 95%) over 20-40 minutes. | A gradient is typically necessary to elute the polar glycoside with good peak shape. |
| Flow Rate | 0.8 - 1.0 mL/min for 4.6 mm i.d. column; 0.2-0.4 mL/min for 2.1 mm i.d. column. | Optimize based on column dimensions and desired analysis time. |
| Column Temp. | 30 - 40 °C | Elevated temperature improves efficiency and reduces viscosity[8]. |
| Detection | UV Detector at ~270 nm and ~335 nm | Flavones typically have two absorbance maxima around these wavelengths. |
| Injection Vol. | 5 - 20 µL | Keep volume low, especially if the sample solvent is stronger than the mobile phase. |
Q7: How does mobile phase pH specifically affect the chromatography of this compound?
A7: Mobile phase pH has two critical effects. First, this compound has phenolic hydroxyl groups which are weakly acidic. At higher pH, these groups can become deprotonated (ionized), which can alter retention time and potentially interact with the stationary phase. Second, and more importantly, the residual silanol groups on silica-based columns are acidic (pKa ~3.8-4.2) and become ionized at mid-to-high pH[7]. These ionized silanols are the primary cause of peak tailing for polar analytes. By maintaining a low mobile phase pH (e.g., 2.7 with formic acid), you ensure both the analyte and the silanols are in their neutral, protonated forms, leading to sharper, more symmetrical peaks and reproducible retention[7].
Q8: Which column is best for this compound analysis?
A8: A high-quality, end-capped C18 column is the most widely used and is an excellent first choice[16]. Look for columns based on high-purity Type B silica, which have a lower concentration of acidic silanol groups and metal impurities, leading to better peak shapes for challenging compounds[7]. For complex samples, a column with a smaller particle size (e.g., <3 µm) can provide higher resolution and efficiency.
Experimental Protocols
Protocol 1: General Purpose HPLC Method for this compound
This protocol provides a starting point for method development.
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 4 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: Mix 1.0 mL of formic acid into 1 L of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Mix 1.0 mL of formic acid into 1 L of HPLC-grade acetonitrile. Filter and degas.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at 336 nm.
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0-3 min: 15% B
-
3-10 min: Ramp linearly from 15% to 85% B
-
10-12 min: Hold at 85% B
-
12.1-15 min: Return to 15% B and equilibrate.
-
-
-
Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject a standard solution to determine the retention time and assess peak shape before running samples.
Protocol 2: Sample Preparation
Proper sample preparation is crucial to protect the column and ensure reproducible results.
-
Standard Preparation: Accurately weigh a small amount of this compound standard (e.g., 1 mg). Dissolve in 1 mL of methanol (B129727) or DMSO to create a stock solution. Further dilute with the initial mobile phase composition (e.g., 85:15 Water:Acetonitrile with 0.1% Formic Acid) to your desired working concentration.
-
Extraction from Matrix (e.g., Plant Material):
-
Weigh the homogenized sample material.
-
Extract with a suitable solvent, such as 80% methanol in water.
-
Use sonication or vortexing to ensure efficient extraction.
-
Centrifuge the extract to pellet solid debris.
-
-
Filtration: Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could clog the column frit.
Visualizations
Caption: Troubleshooting workflow for peak tailing of this compound.
Caption: Mechanisms of secondary interactions leading to peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel HPLC-assisted method for investigation of the Fe2+-chelating activity of flavonoids and plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Chrysin 6-C-glucoside in Solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Chrysin (B1683763) 6-C-glucoside in solution. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of the compound throughout their experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the handling and use of Chrysin 6-C-glucoside solutions.
Q1: My this compound solution has developed a yellow or brownish tint. What is causing this and how can I prevent it?
A1: A color change in your solution often indicates degradation of the flavonoid structure. Flavonoids can undergo oxidation and other chemical transformations when exposed to light, high pH, or elevated temperatures, leading to the formation of colored degradation products.
To prevent color change:
-
Protect from light: Store solutions in amber vials or cover them with aluminum foil.[1][2]
-
Control pH: Maintain the pH of your solution in the acidic to neutral range (ideally below 7). Flavonoids are generally more stable at a slightly acidic pH.
-
Low temperature storage: Store stock solutions at -20°C or -80°C for long-term stability.[1][2] For short-term storage, refrigeration at 4°C is recommended.[1]
-
Use freshly prepared solutions: Whenever possible, prepare solutions on the same day of use to minimize degradation.[3]
Q2: I am observing precipitation in my this compound stock solution after thawing. What should I do?
A2: Precipitation upon thawing can be due to several factors, including the solvent used, the concentration of the compound, and the freeze-thaw cycles. Chrysin and its glycosides have limited aqueous solubility.
Troubleshooting steps:
-
Warm the solution: Gently warm the tube to 37°C and use an ultrasonic bath to help redissolve the precipitate.[3]
-
Check solvent compatibility: Ensure you are using an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions.[1] For aqueous buffers, ensure the final concentration of the organic solvent (like DMSO) is low enough to maintain solubility and is compatible with your experimental system.
-
Aliquot solutions: To avoid repeated freeze-thaw cycles which can affect stability, it is recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[1]
Below is a troubleshooting workflow for precipitation issues:
Caption: Troubleshooting workflow for precipitation.
Q3: I suspect my this compound is degrading during my cell culture experiment. How can I confirm this and minimize it?
A3: Degradation in cell culture media can occur due to the physiological pH (around 7.4), temperature (37°C), and the presence of enzymes in the serum.
Confirmation and Mitigation:
-
Analytical Confirmation: To confirm degradation, you can analyze your culture media at different time points using High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.
-
Minimizing Degradation:
-
Reduce incubation time: If possible, shorten the exposure time of the compound to the culture conditions.
-
Use serum-free media: If your experiment allows, consider using serum-free media, as serum enzymes can contribute to the breakdown of glycosides.
-
Freshly prepare media: Add the compound to the media immediately before treating the cells.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of flavonoid glycosides like this compound is primarily affected by:
-
pH: Stability is generally higher in acidic conditions and decreases as the pH becomes neutral to alkaline.
-
Temperature: Higher temperatures accelerate the rate of degradation.[4][5]
-
Light: Exposure to UV and visible light can cause photodegradation.[4][6]
-
Oxygen: The presence of dissolved oxygen can lead to oxidation of the flavonoid structure.
-
Enzymes: In biological systems, glycosidases can cleave the sugar moiety, although the C-C bond in C-glucosides is more resistant to this than O-glycosidic bonds.[7][8]
Q2: How does the C-glucoside linkage in this compound affect its stability?
A2: The carbon-carbon (C-C) bond between the chrysin aglycone and the glucose moiety makes this compound significantly more stable against enzymatic and acidic hydrolysis compared to its O-glucoside counterparts, which have a carbon-oxygen (C-O) bond.[7] This increased stability is a key advantage for its potential use in various applications.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively detailed in the literature, based on general flavonoid chemistry, degradation can occur through:
-
Oxidation: The phenolic hydroxyl groups on the chrysin backbone are susceptible to oxidation, which can lead to the formation of quinone-like structures and ultimately, cleavage of the heterocyclic ring.
-
Hydrolysis: Although the C-C glycosidic bond is robust, under harsh acidic or enzymatic conditions, some degree of cleavage might occur.
-
Photodegradation: UV light can induce photochemical reactions, leading to the breakdown of the flavone (B191248) structure.
The diagram below illustrates the factors that can lead to the degradation of this compound.
Caption: Factors contributing to degradation.
Data on Storage and Stability
The following tables summarize general guidelines for the storage and expected stability of this compound solutions based on information for similar flavonoid compounds.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Duration | Temperature | Protection | Solvent |
| Short-term (≤ 1 month) | -20°C | Protect from light | DMSO, Ethanol |
| Long-term (≤ 6 months) | -80°C | Protect from light | DMSO, Ethanol |
| Working Solutions (daily) | 4°C | Protect from light | Aqueous buffers |
Data compiled from supplier recommendations for similar compounds.[1][2]
Table 2: Qualitative Impact of Environmental Factors on Stability
| Factor | Condition | Expected Stability |
| pH | < 6.0 | High |
| 6.0 - 7.4 | Moderate | |
| > 7.4 | Low | |
| Temperature | 4°C | High |
| 25°C (Room Temp) | Moderate to Low | |
| 37°C | Low | |
| Light | Dark | High |
| Ambient Light | Moderate | |
| UV Exposure | Low |
This table provides a general guide based on known stability profiles of flavonoids.[4][5][6]
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[3]
-
Sterilization (Optional): If required for sterile applications, filter the solution through a 0.22 µm syringe filter compatible with the solvent.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term use.[1]
Protocol 2: Assessment of Solution Stability by HPLC
This protocol provides a basic framework for evaluating the stability of your this compound solution under specific conditions.
Caption: Experimental workflow for stability assessment.
Methodology:
-
Standard Preparation: Prepare a solution of this compound at a known concentration in the buffer or medium of interest.
-
Initial Analysis (Time 0): Immediately after preparation, inject an aliquot into an HPLC system to determine the initial peak area of the compound. A validated HPLC method for chrysin or its derivatives should be used.[9]
-
Incubation: Place the solution under the desired experimental conditions (e.g., in an incubator at 37°C, on a lab bench exposed to light, etc.).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
HPLC Analysis: Analyze each aliquot by HPLC under the same conditions as the Time 0 sample.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample. The formula is:
-
% Remaining = (Peak Area at time t / Peak Area at Time 0) x 100
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chrysin 6-C-arabinoside 8-C-glucoside | TargetMol [targetmol.com]
- 3. This compound | CAS:28368-57-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Strategies to minimize degradation of Chrysin 6-C-glucoside during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chrysin 6-C-glucoside. The following information is designed to help minimize degradation during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound during extraction?
A1: The stability of this compound, a flavone (B191248) C-glycoside, is influenced by several factors during extraction. These include:
-
Temperature: High temperatures can lead to thermal degradation.[1]
-
pH: Both acidic and alkaline conditions can cause hydrolysis and degradation. Flavone aglycones are relatively stable at acidic pH but degrade more rapidly at neutral or alkaline pH.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[2]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Solvent Type: The polarity and reactivity of the extraction solvent can impact stability. Solvents with higher polarity generally extract more total isoflavones.[3] Acidic solvents can promote the transformation of isoflavone (B191592) glycosides.[3]
-
Enzymatic Activity: The presence of endogenous enzymes in the plant material can lead to enzymatic degradation of the glycoside.
Q2: Which extraction method is generally recommended to minimize the degradation of this compound?
A2: There is no single "best" method, as the optimal choice depends on the starting material and available equipment. However, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred over traditional methods like Soxhlet extraction due to shorter extraction times and lower temperatures, which can reduce thermal degradation.[4][5] Supercritical Fluid Extraction (SFE) with carbon dioxide is another "green" and gentle method that can minimize degradation due to the use of a non-reactive solvent and moderate temperatures.[2][6][7]
Q3: How does the choice of solvent affect the stability of this compound?
A3: The choice of solvent is critical for both extraction efficiency and stability.
-
Polarity: Solvents with higher polarity, such as aqueous ethanol (B145695) or methanol (B129727), are generally effective for extracting flavonoid glycosides.[3] However, the water content can also contribute to hydrolysis, especially at elevated temperatures.[8]
-
Acidity/Alkalinity: Acidified solvents can aid in breaking down cell walls and improving extraction yield, but they can also promote the hydrolysis of glycosidic bonds.[3] Alkaline conditions should generally be avoided as they can cause significant degradation of flavonoids.[8][9]
-
Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation reactions.
Q4: What are the initial signs of this compound degradation in my extract?
A4: Degradation can be indicated by:
-
A change in the color of the extract.
-
The appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS).[2]
-
A decrease in the peak area of this compound in your chromatogram over time or under different extraction conditions.
-
A shift in the pH of the extract.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Final Extract
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Optimize extraction parameters: increase extraction time, adjust solvent-to-solid ratio, or select a more appropriate solvent. For UAE, consider increasing ultrasonic power. For MAE, optimize microwave power and time. |
| Degradation during Extraction | See "Issue 2: Suspected Degradation of this compound" below. |
| Poor Solubility in Extraction Solvent | Ensure the solvent has the appropriate polarity. A mixture of organic solvent (e.g., ethanol, methanol) and water is often effective. |
| Improper Sample Preparation | Ensure the plant material is properly dried and ground to a consistent particle size to maximize surface area for extraction. |
Issue 2: Suspected Degradation of this compound
| Possible Cause | Troubleshooting Step |
| High Extraction Temperature | Reduce the extraction temperature. For UAE and MAE, use shorter extraction times to minimize heat exposure. Consider using SFE at a lower temperature.[2][6] |
| Inappropriate pH | Buffer the extraction solvent to a slightly acidic to neutral pH (around pH 5-7). Avoid strongly acidic or alkaline conditions. |
| Exposure to Light | Protect the extraction vessel and subsequent extracts from light by using amber glassware or wrapping containers in aluminum foil.[2] |
| Oxidation | Degas the solvent before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). |
| Enzymatic Degradation | Blanching the plant material with steam or hot solvent before extraction can help to deactivate enzymes. |
Data Presentation: Comparison of Extraction Methods for Flavonoids
The following table summarizes the general characteristics of different extraction methods for flavonoids. Quantitative data for this compound is limited; therefore, this table provides a qualitative comparison to guide method selection.
| Extraction Method | Typical Temperature Range | Typical Extraction Time | Potential for Degradation | Notes |
| Soxhlet Extraction | High (Boiling point of solvent) | Hours | High | Continuous extraction can lead to prolonged exposure to high temperatures. |
| Maceration | Room Temperature | Days | Low to Moderate | Long extraction times can increase the risk of oxidative and microbial degradation. |
| Ultrasound-Assisted Extraction (UAE) | 20-60°C | Minutes | Low to Moderate | Localized high temperatures can occur due to cavitation. Optimization is key.[5][10] |
| Microwave-Assisted Extraction (MAE) | 50-150°C | Minutes | Moderate | Rapid heating can cause degradation if not properly controlled. Shorter times are beneficial.[4][5] |
| Supercritical Fluid Extraction (SFE) | 40-60°C | Minutes to Hours | Low | Generally considered a gentle method. The use of a co-solvent like ethanol is often necessary for polar compounds.[2][6][7] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material at a low temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
Solvent Selection: Prepare an aqueous ethanol solution (e.g., 70% ethanol in water). Degas the solvent by sonication or sparging with nitrogen.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Place the vessel in an ultrasonic bath with temperature control.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W).
-
Extract for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).
-
-
Post-Extraction:
-
Separate the extract from the solid residue by centrifugation or filtration.
-
Store the extract in an amber vial at low temperature (e.g., 4°C) to minimize degradation.
-
Analyze the extract as soon as possible using a validated analytical method (e.g., HPLC-DAD).
-
Protocol 2: HPLC-DAD Quantification of this compound
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) methanol or acetonitrile.
-
Gradient Program: A typical gradient might be: 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B; followed by re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the maximum absorbance of this compound (typically around 270 nm and 315 nm for flavones).
-
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Filter the extract through a 0.45 µm syringe filter before injection.
-
Quantification: Inject the standards and samples. Construct a calibration curve by plotting peak area against concentration for the standards. Use the regression equation to calculate the concentration of this compound in the samples.
Mandatory Visualizations
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive characterization of C-glycosyl flavones in wheat (Triticum aestivum L.) germ using UPLC-PDA-ESI/HRMSn and mass defect filtering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling and optimization of supercritical fluid extraction of anthocyanin and phenolic compounds from Syzygium cumini fruit pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Journal of Research in Pharmacy » Submission » High Performance Liquid Chromatography Method Validation and Forced Degradation Studies of Chrysin [dergipark.org.tr]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Optimization of supercritical fluid extraction and HPLC identification of wedelolactone from Wedelia calendulacea by orthogonal array design - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing cell permeability of Chrysin 6-C-glucoside for improved cellular uptake
Technical Support Center: Optimizing Cell Permeability of Chrysin (B1683763) 6-C-glucoside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing the cellular uptake of Chrysin 6-C-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
A1: Chrysin (5,7-dihydroxyflavone) is a natural flavonoid with a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] However, its clinical use is limited by poor aqueous solubility and low oral bioavailability.[1][2] this compound is a glycosylated form of chrysin. While glycosylation can sometimes improve a compound's solubility and absorption, flavonoid glycosides generally exhibit lower bioavailability than their aglycone (non-sugar) counterparts.[3] The C-C glucoside linkage in this specific molecule is more stable than O-glycoside bonds, meaning it is not easily hydrolyzed in the gut, which can impact its absorption mechanism.[4] Optimizing its cell permeability is crucial for it to reach intracellular targets and exert its therapeutic effects.
Q2: What are the primary barriers to the cellular uptake of flavonoid glycosides like this compound?
A2: The main barriers include:
-
Low Passive Permeability: The addition of a bulky, polar glucose molecule generally increases the molecular weight and polar surface area, which hinders passive diffusion across the lipophilic cell membrane.[5][6]
-
Active Efflux: Flavonoids and their glycosides can be substrates for ATP-dependent efflux pumps, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[6][7][8] These transporters actively pump the compound out of the cell, reducing its intracellular concentration.[8]
-
Poor Aqueous Solubility: Despite the glucose moiety, the overall solubility of the compound in physiological buffers can still be a limiting factor for effective absorption.[3][9]
-
Metabolism: While the C-glucoside bond is relatively stable, metabolism within intestinal cells or the liver can still occur, converting the compound into less active or more easily excreted forms.[3][10]
Q3: What is a typical apparent permeability coefficient (Papp) for a poorly permeable compound in a Caco-2 assay?
A3: The apparent permeability coefficient (Papp) is a standard measure of a compound's ability to cross a cell monolayer. Classification is generally as follows:
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp between 1.0 x 10⁻⁶ and 10.0 x 10⁻⁶ cm/s
-
High Permeability: Papp > 10.0 x 10⁻⁶ cm/s For comparison, the highly permeable compound propranolol (B1214883) has a Papp value greater than 20 x 10⁻⁶ cm/s, while the parent compound chrysin has been reported with a Papp of approximately 2.32 x 10⁻⁶ cm/s.[11][12] Flavonoid glycosides often have very low Papp values, sometimes below the limit of detection.[13]
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
Issue 1: Very low or undetectable compound in the basolateral chamber of my Caco-2 assay.
-
Q: My LC-MS/MS results show almost no this compound crossing the Caco-2 monolayer. How do I determine the cause? A: This common issue points to several potential causes. A systematic approach is needed to diagnose the problem. First, confirm the integrity of your Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER), which should be above 300 Ω·cm².[11] Next, assess compound recovery to check for non-specific binding.
-
Workflow for Troubleshooting Low Permeability:
Caption: Troubleshooting workflow for low compound permeability.
-
Issue 2: Differentiating between poor passive permeability and active efflux.
-
Q: The compound isn't getting across the monolayer, but how do I know if it's being actively pumped out? A: An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp.[6][14] To confirm this, perform the Caco-2 assay in the presence of known efflux pump inhibitors.
-
Experimental Strategy:
-
Run the standard bidirectional Caco-2 assay to establish baseline Papp (A→B) and Papp (B→A) values.
-
Repeat the assay, but pre-incubate the Caco-2 cells with an inhibitor like verapamil (B1683045) (a P-gp inhibitor) before adding this compound.[6]
-
Interpretation: If the Papp (A→B) value significantly increases and the efflux ratio decreases to near 1 in the presence of the inhibitor, it strongly indicates that your compound is a substrate for that efflux pump.[14]
-
-
Signaling Pathway Visualization:
Caption: Role of P-glycoprotein in the efflux of this compound.
-
Issue 3: Low compound recovery during the experiment.
-
Q: My mass balance calculation shows that a significant percentage of the initial compound is missing. What's happening? A: Low recovery, especially with lipophilic compounds, is often due to non-specific binding to plasticware (e.g., Transwell plates, collection plates).[6][11]
-
Troubleshooting Steps:
-
Quantify Binding: Set up control wells without cells. Add the compound and incubate for the same duration as the experiment. Measure the compound concentration at the end to determine the percentage lost to binding.
-
Use Low-Binding Plates: Switch to commercially available low-adsorption microplates.[6]
-
Add BSA: Including Bovine Serum Albumin (BSA) in the basolateral (receiver) chamber can help reduce non-specific binding and create an absorptive driving force.[11]
-
Check Compound Stability: Ensure your compound is stable in the assay buffer for the duration of the experiment by incubating it in buffer and measuring its concentration over time. Degradation can be mistaken for low recovery.[6]
-
-
Data Presentation: Permeability of Chrysin and Related Flavonoids
The following table summarizes apparent permeability (Papp) values for chrysin and other relevant compounds from Caco-2 assays. This data highlights the generally low permeability of flavonoids and the significant barrier presented by the intestinal epithelium.
| Compound | Class | Concentration (µM) | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / A→B) | Notes | Reference |
| Propranolol | High Permeability Control | 100 | 36.07 | ~1 | Used as a positive control for high permeability. | [11] |
| Chrysin | Flavone (Aglycone) | 200 | 2.32 | Not Reported | Permeability is moderate but still limited. | [12] |
| Genistein | Isoflavone (Aglycone) | 100 | 16.68 | ~1 | Shows higher passive diffusion than many other flavonoids. | [11] |
| Lupiwighteone | Prenylated Isoflavone | 100 | 0.24 | Not Reported | Despite higher lipophilicity, permeability is very low. | [11] |
| Wighteone | Prenylated Isoflavone | 100 | 0.27 | Not Reported | Similar low permeability to other prenylated flavonoids. | [11] |
| Flavonoid Glycosides | General | Varies | < 1.0 | Often > 2 | Generally exhibit very low permeability and can be subject to efflux. | [13] |
Experimental Protocols & Optimization Strategies
Protocol: Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the bidirectional permeability of this compound.
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[15]
-
Seed cells at a density of approximately 8 x 10⁴ cells/cm² onto permeable Transwell® polycarbonate filter inserts (e.g., 1.12 cm² with 0.4 µm pores).[12][15]
-
Culture the cells for 19-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[14][15] Change the culture medium every other day.[15]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each well. Only use monolayers with TEER values > 300 Ω·cm².[11]
-
-
Permeability Assay (Apical to Basolateral - A→B):
-
Gently wash the monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add the dosing solution containing this compound (e.g., 40 µM in transport buffer) to the apical (upper) chamber.[15]
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh buffer. Take a final sample from the apical chamber at the end of the experiment.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
To determine the efflux ratio, perform the experiment in reverse by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.
-
-
Quantification & Calculation:
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the steady-state flux, A is the surface area of the filter, and C₀ is the initial concentration.
-
Strategies to Improve Cellular Uptake of this compound
If poor permeability is confirmed, several formulation and chemical modification strategies can be explored.[16]
-
Formulation Strategies:
-
Nanoparticle Encapsulation: Encapsulating the compound in nanoparticles (e.g., PLGA-based) can protect it from degradation, improve solubility, and facilitate uptake.[9][17]
-
Liposomes: Phospholipid-based vesicles (liposomes) can fuse with cell membranes to deliver the compound directly into the cytoplasm.[17]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility and potentially their permeability.[12][18][19] For example, complexing chrysin with RAMEB (randomly methylated-β-cyclodextrin) significantly increased its permeability across Caco-2 monolayers.[12]
-
-
Chemical Modification:
-
Prodrugs: Attaching a lipophilic moiety (e.g., an acetate (B1210297) group) can mask the polar glucose and enhance passive diffusion. This approach was shown to increase the antioxidant and anti-inflammatory activity of a chrysin C-glucoside derivative, likely by improving membrane permeability.[4]
-
Use of Permeation Enhancers: Co-administration with safe absorption enhancers can transiently open tight junctions or modify the cell membrane to allow for greater compound passage.[16][20]
-
Logical Flow for Selecting an Enhancement Strategy:
Caption: Decision matrix for selecting an uptake enhancement strategy.
-
References
- 1. Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Effect of natural flavonoids to reverse P-glycoprotein-related multidrug resistance in breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. mdpi.com [mdpi.com]
- 16. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Modification of biopharmaceutical parameters of flavonoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Refinement of derivatization techniques for Chrysin 6-C-glucoside analysis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the derivatization of Chrysin (B1683763) 6-C-glucoside. The focus is on refining techniques for chromatographic analysis, particularly Gas Chromatography-Mass Spectrometry (GC-MS), which necessitates derivatization to analyze polar, non-volatile compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for the GC-MS analysis of Chrysin 6-C-glucoside?
A1: this compound, like most flavonoids, is a polar, non-volatile, and thermally labile molecule.[1][2] Direct analysis by GC-MS is not feasible because it would require heating to temperatures that would cause it to degrade rather than vaporize.[3] Derivatization is a chemical modification process that converts the polar hydroxyl (-OH) groups on the chrysin and sugar moieties into less polar, more volatile, and more thermally stable silyl (B83357) ethers, making the compound suitable for GC analysis.[4][5][6]
Q2: What is the most effective derivatization strategy for a C-glycoside like this compound?
A2: A two-step derivatization process is highly recommended. This involves methoximation followed by silylation.[7][8] Methoximation pre-treats the ketone group on the chrysin backbone and the sugar portion, which can exist in an open-chain form with an aldehyde group.[3][7] This initial step prevents the formation of multiple tautomeric isomers, which would otherwise result in multiple, confusing peaks in the chromatogram.[7][8] The subsequent silylation step then uniformly derivatizes all hydroxyl groups.[3]
Q3: Can I analyze this compound using HPLC-MS without any derivatization?
A3: Yes, High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing polar compounds, and derivatization is often not necessary.[9] However, you may encounter other challenges. Common issues in LC-MS analysis of flavonoid glycosides include matrix effects (ion suppression or enhancement from co-eluting compounds), the presence of interfering isomers, and in-source fragmentation, where the glycoside partially breaks down into its aglycone (chrysin) in the mass spectrometer's ion source.[10] Careful optimization of chromatographic separation and MS parameters is crucial to mitigate these effects.[10]
Q4: After derivatizing my standard, I see multiple peaks instead of one. What are the likely causes?
A4: The appearance of multiple peaks from a pure standard is a common issue and can be attributed to several factors:
-
Incomplete Derivatization: Not all hydroxyl groups on the molecule were derivatized, leading to a mixture of partially and fully silylated products. This can be caused by insufficient reagent, low reaction temperature, or short reaction time.
-
Tautomerism: If the initial methoximation step was skipped, the sugar moiety can form different isomers (e.g., ring-chain tautomers), each of which produces a separate derivative and a distinct chromatographic peak.[3][7][8]
-
Moisture Contamination: The presence of water in the sample or reagents will deactivate the silylating agents and lead to an incomplete reaction.[3][7]
Q5: My derivatization reaction has failed, resulting in a very low or non-existent product peak. What should I check first?
A5: A failed reaction is typically due to procedural issues. The first and most critical factor to check is the presence of moisture; samples must be completely dry, and anhydrous reagents and solvents should be used.[3] Other key factors include ensuring the silylating reagent is added in sufficient excess (a molar ratio of at least 2:1 of reagent to active hydrogens is recommended), verifying that the reaction temperature and time are adequate for the specific reagent used, and confirming the stability and quality of the derivatizing agents themselves, as they can degrade over time.
Q6: Is it possible to use acid hydrolysis to cleave the sugar and then analyze the chrysin aglycone?
A6: This approach is challenging for this compound. The C-glycosidic bond, where the sugar is linked directly to a carbon atom of the flavonoid core, is significantly more resistant to acid hydrolysis than the more common O-glycosidic bond.[11][12] While cleavage is possible under harsh conditions (e.g., strong acid and high heat), these conditions can also cause the chrysin aglycone to degrade, leading to inaccurate quantification.[13] Therefore, analyzing the intact derivatized glycoside is generally the more reliable method.
Section 2: Troubleshooting Guide
| Problem | Question | Possible Causes & Solutions |
| Poor Peak Shape (Tailing) | My chromatogram shows significant peak tailing for the derivatized analyte. What's the cause and how can I fix it? | Cause: Incomplete derivatization, leaving polar -OH groups exposed. Adsorption of the analyte onto active sites in the GC inlet or column.[5]Solution: 1. Increase Reagent Concentration: Ensure a sufficient excess of the silylating reagent is used.2. Optimize Reaction Conditions: Increase the derivatization temperature or extend the reaction time to drive the reaction to completion.3. Ensure Anhydrous Conditions: Eliminate all sources of moisture from the sample and reagents.[3]4. Check GC System: Use a deactivated inlet liner and column to minimize active sites. |
| Multiple Unexpected Peaks | I am observing more than one peak for my pure standard after derivatization. Why is this happening? | Cause: Formation of multiple isomers (tautomers) or partially derivatized products.[7][8]Solution: 1. Perform Methoximation: This is the most critical step. Use methoxyamine hydrochloride to stabilize the carbonyl group and prevent the formation of multiple sugar isomers before silylation.[3][7][8]2. Verify Complete Derivatization: If methoximation was performed, multiple peaks may indicate incomplete silylation of the various hydroxyl groups. Optimize the silylation conditions as described above. |
| Low or No Signal/Recovery | The signal intensity for my derivatized analyte is very low or non-existent. What are the troubleshooting steps? | Cause: Reaction failure due to moisture, insufficient reagent, or sample degradation.Solution: 1. Dry Sample Thoroughly: Lyophilize or evaporate the sample to complete dryness under a stream of nitrogen before adding reagents.[3]2. Use Fresh Reagents: Silylating agents are moisture-sensitive and have a limited shelf life. Use fresh, high-quality reagents stored in a desiccator.[14]3. Check Reagent Volume: Ensure a significant molar excess of the derivatization agent is added to the sample.4. Confirm Temperature/Time: Verify that the reaction is being carried out at the recommended temperature and for the appropriate duration. |
| Derivative Instability | My results are inconsistent between analytical runs. Could my derivatized sample be degrading? | Cause: Trimethylsilyl (TMS) derivatives can be susceptible to hydrolysis if exposed to moisture.[8]Solution: 1. Analyze Promptly: Analyze the derivatized samples as soon as possible after preparation.2. Proper Storage: If storage is necessary, cap the vials tightly and store at a low temperature (e.g., 4°C) in a desiccator to minimize exposure to atmospheric moisture.[8]3. Use a Stable Solvent: Reconstitute the final derivatized sample in a non-polar, aprotic solvent. |
Section 3: Experimental Protocols
Protocol: Two-Step Methoximation and Silylation for GC-MS Analysis
This protocol is a general guideline and may require optimization for specific sample matrices.
1. Sample Preparation:
-
Aliquot the sample extract containing this compound into a 2 mL glass autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas or using a centrifugal vacuum concentrator. It is critical that no residual water remains.[3]
2. Step I: Methoximation:
-
Prepare a solution of methoxyamine hydrochloride (MeOx) in anhydrous pyridine (B92270) (e.g., 20 mg/mL).
-
Add 50 µL of the MeOx solution to the dried sample residue.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture in a thermal shaker or heating block at 37°C for 90 minutes to protect the carbonyl groups.[3][7]
3. Step II: Silylation:
-
After the vial has cooled to room temperature, add 100 µL of a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% trimethylchlorosilane (TMCS) as a catalyst.[7][15]
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60-70°C for 60 minutes to complete the derivatization of all hydroxyl groups.[15]
4. Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
If necessary, the sample can be diluted with an anhydrous solvent like hexane (B92381) or ethyl acetate (B1210297) before analysis.
Section 4: Quantitative Data Summary
Table 1: Comparison of Common Silylation Reagents for Flavonoid Analysis
| Reagent | Common Abbreviation | Catalyst | Characteristics & Use Cases |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Often used with 1% TMCS | A strong and versatile silylating agent. The addition of TMCS (trimethylchlorosilane) as a catalyst increases its reactivity, making it effective for hindered hydroxyl groups.[15] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Can be used with or without TMCS | Reported to be one of the most volatile silylating agents, which is advantageous as its byproducts are less likely to interfere with early-eluting analyte peaks in the chromatogram.[3][7] |
| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | None typically needed | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable against hydrolysis than TMS derivatives. This can be beneficial if samples cannot be analyzed immediately.[1][2] |
Table 2: Typical Optimized Reaction Conditions for Flavonoid Glycoside Derivatization
| Step | Reagent | Temperature Range | Time Range | Key Considerations |
| Methoximation | Methoxyamine HCl in Pyridine | Room Temperature - 40°C | 90 - 120 minutes | Essential for preventing multiple peaks from sugar tautomers. Longer times at lower temperatures can also be effective.[7][8][14] |
| Silylation | MSTFA or BSTFA (+/- 1% TMCS) | 60°C - 80°C | 30 - 120 minutes | Higher temperatures and longer times may be needed for sterically hindered hydroxyl groups. Reaction conditions must be optimized for the specific analyte and matrix.[14][15] |
Section 5: Visualized Workflows and Logic
Caption: Experimental workflow for the two-step derivatization of this compound.
Caption: Conceptual diagram of the two-step derivatization process.
Caption: Troubleshooting flowchart for the issue of multiple chromatographic peaks.
References
- 1. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 7. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iris.unitn.it [iris.unitn.it]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Purification of Chrysin 6-C-glucoside
Welcome to the technical support center for the purification of Chrysin 6-C-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the purification of this promising flavonoid glycoside from laboratory to pilot scale. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your process development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound, especially when scaling up?
A1: The main challenges in purifying this compound and other flavonoid glycosides include:
-
Co-eluting Impurities: Crude plant extracts are complex mixtures containing numerous structurally similar compounds, such as other flavonoids, phenolic acids, and sugars, which can co-elute with the target compound, making high-purity isolation difficult.[1]
-
Isomeric Separation: Flavonoid glycosides often exist as isomers with very similar physicochemical properties, posing a significant separation challenge.[1]
-
Compound Stability: this compound can be susceptible to degradation under harsh conditions, such as high temperatures or extreme pH, which may be encountered during large-scale processing.[1]
-
Solvent Consumption: Scaling up chromatographic methods, particularly reversed-phase HPLC, can lead to high solvent consumption, which has significant cost and environmental implications at the pilot scale.[2]
-
Maintaining Resolution: Achieving the same level of resolution and purity at a larger scale as in the lab can be difficult due to changes in column packing, flow dynamics, and sample load.[2]
Q2: Which chromatographic techniques are most suitable for scaling up the purification of this compound?
A2: A multi-step chromatographic approach is often most effective. This typically involves:
-
Initial Cleanup/Enrichment: Techniques like macroporous resin chromatography are excellent for initial enrichment of total flavonoids from the crude extract.[3] This step helps to remove a significant portion of non-flavonoid impurities.
-
Intermediate Purification: High-Speed Counter-Current Chromatography (HSCCC) is a powerful liquid-liquid separation technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.[4][5][6] It is highly suitable for separating complex mixtures and can handle larger sample loads.
-
Final Polishing: Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep RP-HPLC) is the preferred method for the final polishing step to achieve high purity.[4][7] C18 columns are commonly used for this purpose.[1]
Q3: How do I choose an appropriate solvent system for the purification?
A3: The choice of solvent system is critical for successful separation. For HSCCC, a two-phase solvent system is selected based on the partition coefficient (K) of this compound. An ideal K value is typically between 0.5 and 2.0.[8] Common solvent systems for flavonoid glycosides include n-hexane-ethyl acetate-methanol-water in various ratios.[4][6] For preparative RP-HPLC, a gradient of an organic solvent (like acetonitrile (B52724) or methanol) in water is typically used.[1] Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape by suppressing the ionization of phenolic hydroxyl groups.[1][8]
Q4: What are the key parameters to consider when scaling up a reversed-phase chromatography method?
A4: To ensure a successful and linear scale-up, the following parameters should be kept constant between the lab and pilot scale:[9]
-
Sample concentration
-
Sample load as a percentage of the stationary phase mass
-
Column media and brand
-
Elution solvents
-
Elution gradient in terms of column volumes (CV)
-
Linear velocity of the solvent flow (not the flow rate)
-
Detection wavelength
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Poor Resolution and Co-elution of Impurities
| Potential Cause | Solution |
| Inappropriate Stationary Phase | If using a C18 column, consider a different stationary phase like phenyl-hexyl or a polar-embedded column for alternative selectivity.[1] |
| Suboptimal Mobile Phase | Systematically adjust the mobile phase composition. For RP-HPLC, modify the gradient slope or the organic-to-aqueous ratio. Adding 0.1% formic acid can improve peak shape.[1][8] |
| Column Overload | Reduce the sample concentration or injection volume. Overloading leads to peak broadening and decreased resolution.[1] |
| High Flow Rate | Decrease the flow rate to allow for better interaction between the analyte and the stationary phase, which can improve resolution. |
Issue 2: Low Yield and Product Loss
| Potential Cause | Solution |
| Inefficient Initial Extraction | Optimize the extraction solvent and methodology. Techniques like ultrasound-assisted or microwave-assisted extraction can enhance efficiency.[1] |
| Compound Degradation | Minimize exposure to high temperatures and strong acids or bases. If necessary, perform purification steps under an inert atmosphere.[1] |
| Irreversible Adsorption | This can be an issue with silica (B1680970) gel. Consider using reversed-phase C18 or Sephadex LH-20.[1][10] For HSCCC, this problem is eliminated as there is no solid support.[7] |
| Multiple Chromatographic Steps | Streamline the purification workflow. A combination of macroporous resin, HSCCC, and a final preparative HPLC step is often efficient.[8] |
| Losses During Solvent Evaporation | Use a rotary evaporator at a controlled temperature and pressure. For smaller volumes, a gentle stream of nitrogen can be used.[1] |
Issue 3: Peak Tailing in HPLC
| Potential Cause | Solution |
| Secondary Interactions with Silica | Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of residual silanol (B1196071) groups on the stationary phase.[1] |
| Column Contamination | Flush the column with a strong solvent to remove adsorbed impurities. If the issue persists, the column may need to be replaced.[1] |
| Sample-Mobile Phase Incompatibility | Dissolve the sample in the mobile phase or a solvent with a weaker elution strength to ensure proper peak focusing at the column head.[8] |
Quantitative Data Summary
The following tables provide an illustrative comparison of purification parameters for a flavonoid glycoside at the lab and pilot scale. Note: This data is representative and may need to be optimized for the specific purification of this compound.
Table 1: Lab-Scale Purification Parameters
| Parameter | Macroporous Resin | HSCCC | Preparative RP-HPLC |
| Column/Chamber Volume | 100 mL | 250 mL | 20 mL |
| Sample Load | 5 g crude extract | 500 mg enriched fraction | 50 mg pure fraction |
| Flow Rate | 2 mL/min | 1.5 mL/min | 10 mL/min |
| Solvent Consumption | ~1 L | ~0.5 L | ~1.5 L |
| Processing Time | 8 hours | 4 hours | 2 hours |
| Purity of Fraction | 30-40% | 80-90% | >98% |
| Yield of Step | ~85% | ~90% | ~95% |
Table 2: Pilot-Scale Purification Parameters
| Parameter | Macroporous Resin | HSCCC | Preparative RP-HPLC |
| Column/Chamber Volume | 10 L | 10 L | 2 L |
| Sample Load | 500 g crude extract | 20 g enriched fraction | 2 g pure fraction |
| Flow Rate | 200 mL/min | 60 mL/min | 1 L/min |
| Solvent Consumption | ~100 L | ~20 L | ~150 L |
| Processing Time | 8 hours | 4 hours | 2 hours |
| Purity of Fraction | 30-40% | 80-90% | >98% |
| Yield of Step | ~85% | ~90% | ~95% |
Experimental Protocols
Protocol 1: Lab-Scale Purification of this compound
1. Initial Enrichment with Macroporous Resin:
-
Resin Activation: Pre-treat D101 macroporous resin by soaking in ethanol (B145695) for 24 hours, then wash with deionized water until no alcohol remains.
-
Sample Loading: Dissolve the crude plant extract in water and load it onto the equilibrated resin column.
-
Washing: Wash the column with 2-3 bed volumes (BV) of deionized water to remove sugars and other polar impurities.
-
Elution: Elute the flavonoid-rich fraction with 4-5 BV of 70% ethanol.
-
Concentration: Concentrate the eluate under reduced pressure to obtain the enriched flavonoid extract.
2. Intermediate Purification with HSCCC:
-
Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:1:4 v/v/v/v ratio).[6] Equilibrate the phases in a separatory funnel.
-
HSCCC System Preparation: Fill the HSCCC column with the stationary phase (upper phase) and then pump the mobile phase (lower phase) through the system at a set flow rate until hydrodynamic equilibrium is reached.
-
Sample Injection: Dissolve the enriched extract in a small volume of the biphasic solvent system and inject it into the HSCCC.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing this compound.
3. Final Polishing with Preparative RP-HPLC:
-
Column: A preparative reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size).[1]
-
Mobile Phase: Solvent A: Water with 0.1% formic acid; Solvent B: Acetonitrile.
-
Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-40 min, 10-50% B; 40-45 min, 50-100% B; 45-50 min, 100% B; 50-55 min, 100-10% B; 55-60 min, 10% B. This should be optimized for the specific separation.[1]
-
Sample Preparation: Pool the this compound rich fractions from HSCCC, evaporate to dryness, and redissolve in the initial mobile phase.
-
Injection and Collection: Inject the sample and collect the peak corresponding to this compound.
-
Final Processing: Evaporate the solvent to obtain the pure compound.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting guide for poor HPLC resolution during purification.
Caption: Logical relationship for linear scale-up of chromatographic purification.
References
- 1. benchchem.com [benchchem.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. air.unimi.it [air.unimi.it]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Chrysin 6-C-Glucoside and Other Flavonoid C-Glycosides
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of Chrysin 6-C-glucoside and other flavonoid C-glycosides, benchmarked against alternative analytical techniques. The validation parameters discussed adhere to the International Council for Harmonisation (ICH) guidelines, ensuring the data's integrity for regulatory submissions and scientific publications.
While specific, publicly available validation studies for this compound are limited, this guide utilizes a well-documented, validated HPLC method for the aglycone, Chrysin, as a representative example. This is supplemented with data from studies on other flavonoid glycosides to provide a thorough comparative analysis.
Comparative Analysis of Analytical Methods
The selection of an analytical method is contingent on various factors, including the analyte's physicochemical properties, the sample matrix, and the intended purpose of the analysis. Here, we compare the performance of a typical HPLC method with High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Table 1: Comparison of Analytical Method Performance for Flavonoid Analysis
| Parameter | HPLC (Chrysin Example) | HPTLC (Flavonoid Glycoside Example) | UPLC-MS/MS (Flavonoid Glycoside Example) |
| Linearity Range | 0.2 - 6.4 µg/mL[1] | 60 - 300 ng/spot | 2 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 99.0 - 100.6%[1] | 98.8 - 103.5% | 95 - 105% |
| Precision (% RSD) | < 2%[1] | < 5% | < 15% |
| Limit of Detection (LOD) | 2.53 µg/mL[1] | 7.58 ng/spot | 0.02 ng/mL[2] |
| Limit of Quantification (LOQ) | 7.68 µg/mL[1] | 22.98 ng/spot | 0.07 ng/mL[2] |
| Analysis Time | ~10-30 min | ~20-30 min per plate | < 5 min |
| Solvent Consumption | High | Moderate | Low[2] |
| Specificity | Good | Moderate | Excellent |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving consistent and reliable analytical results.
High-Performance Liquid Chromatography (HPLC) for Chrysin (Representative Example)
This protocol is based on a validated method for the quantification of Chrysin.
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol (B129727) and 0.1% v/v formic acid in water (70:30 v/v)[3].
-
Flow Rate: 1.0 mL/min[3].
-
Detection Wavelength: 268 nm[3].
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Standard Solution Preparation:
-
Prepare a stock solution of Chrysin (e.g., 100 µg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 2-10 µg/mL)[3].
3. Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Extract the analyte using a suitable solvent (e.g., methanol) with the aid of sonication or vortexing.
-
Filter the extract through a 0.45 µm syringe filter before injection.
4. Validation Parameters (according to ICH Q2(R1) Guidelines):
-
Specificity: Analyze blank samples, placebo, and the analyte to ensure no interference at the retention time of the analyte.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.998[3].
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo at three different concentration levels (e.g., 80%, 100%, and 120%). The mean percentage recovery should be within 95-105%[3].
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution at a specific concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, mobile phase composition, detection wavelength) and observe the effect on the results.
Mandatory Visualizations
Visual representations of workflows and logical relationships are crucial for understanding complex processes.
Caption: Workflow for HPLC Method Validation according to ICH Guidelines.
This guide provides a framework for the validation of an HPLC method for this compound, drawing upon established methodologies for similar compounds. Researchers and drug development professionals are encouraged to adapt these protocols and validation parameters to their specific analytical needs, ensuring the generation of high-quality, reliable data.
References
Robustness Under Scrutiny: A Comparative Guide to Analytical Method Testing for Chrysin 6-C-glucoside and its Analogs
For researchers, scientists, and drug development professionals, establishing a robust analytical method is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of the robustness testing of analytical methods for Chrysin 6-C-glucoside and its structurally related C-glycosylflavones, such as vitexin (B1683572) and orientin. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for validating the reliability of analytical procedures.
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. This characteristic provides an indication of the method's reliability during normal usage. For flavonoid C-glucosides, which are often found in complex matrices like herbal extracts and pharmaceutical formulations, a robust analytical method is crucial for accurate quantification and quality control.
Comparative Analysis of Robustness in HPLC Methods
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of this compound and its analogs. Robustness testing for these methods typically involves the intentional variation of several key chromatographic parameters. The following table summarizes the impact of these variations on critical analytical responses, such as peak area, retention time, and resolution, based on data from studies on structurally similar C-glycosylflavones.
| Parameter Varied | Variation | Peak Area (% RSD) | Retention Time (% RSD) | Resolution (Rs) | System Suitability |
| Flow Rate | ± 0.1 mL/min | < 2.0% | < 5.0% | > 2.0 | Passes |
| Column Temperature | ± 2 °C | < 2.0% | < 3.0% | > 2.0 | Passes |
| Mobile Phase pH | ± 0.2 units | < 2.5% | < 4.0% | > 2.0 | Passes |
| Organic Phase Composition | ± 2% | < 2.0% | < 5.0% | > 2.0 | Passes |
| Wavelength | ± 2 nm | < 1.5% | < 0.5% | > 2.0 | Passes |
Note: The data presented is a synthesis of typical results from robustness studies of C-glycosylflavones and serves as a representative guide. Actual results may vary depending on the specific analyte, column, and instrumentation.
Experimental Protocol for Robustness Testing
The following is a detailed methodology for conducting a robustness study on an HPLC method for the analysis of a C-glycosylflavone like this compound.
Objective: To evaluate the robustness of the HPLC method by intentionally varying critical method parameters and observing the effect on the analytical results.
Materials:
-
Reference standard of the C-glycosylflavone (e.g., Vitexin, Orientin)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Reagents for mobile phase preparation (e.g., formic acid, phosphoric acid)
-
Validated HPLC system with a suitable column (e.g., C18)
Procedure:
-
Nominal Conditions: Prepare the mobile phase and standard solutions as per the established, validated analytical method. Perform a set of replicate injections (n=6) under these nominal conditions to establish baseline data for system suitability parameters (e.g., peak area, retention time, tailing factor, theoretical plates).
-
Parameter Variation: Systematically vary one parameter at a time, while keeping others at their nominal levels. For each variation, perform a set of replicate injections (n=3 or 6). The following variations are typically investigated:
-
Flow Rate: Adjust the flow rate by ±10% of the nominal value (e.g., if the nominal flow rate is 1.0 mL/min, test at 0.9 mL/min and 1.1 mL/min).
-
Column Temperature: Alter the column temperature by ±5°C from the nominal temperature (e.g., if the nominal temperature is 30°C, test at 25°C and 35°C).
-
Mobile Phase pH: Adjust the pH of the aqueous component of the mobile phase by ±0.2 units.
-
Mobile Phase Composition: Vary the proportion of the organic solvent in the mobile phase by ±2% (e.g., if the mobile phase is 60:40 acetonitrile:water, test at 58:42 and 62:38).
-
Detection Wavelength: Change the detection wavelength by ±2 nm.
-
-
Data Analysis: For each condition, calculate the mean, standard deviation, and relative standard deviation (%RSD) for the peak area and retention time. Evaluate system suitability parameters such as resolution between the analyte peak and any adjacent peaks, tailing factor, and theoretical plates.
-
Acceptance Criteria: The method is considered robust if the %RSD for the peak area and retention time under all varied conditions are within the predefined acceptance criteria (typically <2% for peak area and <5% for retention time). System suitability parameters should also remain within acceptable limits.
Visualizing the Robustness Testing Workflow
The following diagram illustrates the logical flow of a typical robustness testing experiment for an analytical method.
A Comparative Analysis of the Antioxidant Activities of Chrysin and Chrysin 6-C-glucoside
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant properties of the flavonoid aglycone, chrysin (B1683763), and its glycosidic form, Chrysin 6-C-glucoside. This document synthesizes available data on their antioxidant capacities, outlines relevant experimental methodologies, and illustrates the key signaling pathways involved in their mechanisms of action.
Executive Summary
Chrysin, a naturally occurring flavone, has demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects. Its glycosidic derivatives, such as this compound, are also of significant interest due to potential differences in bioavailability and efficacy. This guide explores the nuances of their antioxidant activities, drawing from in vitro, in vivo, and cellular studies. A recurring theme in flavonoid research is the superior in vitro antioxidant activity of the aglycone form compared to its glycosides, a trend that is generally supported by the available literature on chrysin. However, glycosylation can enhance stability and bioavailability, potentially leading to significant in vivo effects.
Data Presentation: Antioxidant Activity
The following table summarizes quantitative data on the antioxidant activity of chrysin from various in vitro assays. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions. No direct experimental IC50 values for this compound in these assays were identified in the literature search.
| Antioxidant Assay | Compound | IC50 Value (µg/mL) | Source |
| DPPH Radical Scavenging | Chrysin | ~125 - 500 | [1] |
| ABTS Radical Scavenging | Chrysin | ~200 - 810 |
Note: The IC50 values for chrysin can vary significantly based on the specific experimental setup. A theoretical study suggests that the addition of a glycoside group to chrysin may not enhance its intrinsic antioxidant ability, and in some cases, could have a minor inhibitory effect on radical scavenging activity due to steric hindrance[2].
Comparative Analysis
In Vitro Antioxidant Activity: Chrysin demonstrates direct radical scavenging activity, although it is generally considered to have lower in vitro antioxidant potential compared to other flavonoids like quercetin (B1663063) and luteolin. This is often attributed to the absence of a catechol group in its B-ring, which is a significant contributor to the radical-scavenging ability of many flavonoids.
For this compound, it is generally expected that its direct radical scavenging activity in assays like DPPH and ABTS would be lower than that of chrysin. The glycosyl moiety can sterically hinder the access of free radicals to the antioxidant hydroxyl groups of the chrysin backbone.
Cellular and In Vivo Antioxidant Activity: Despite a potentially lower direct scavenging activity, this compound may exhibit significant cellular and in vivo antioxidant effects. Research on the related compound, chrysin-8-C-glucoside, has shown that it can reduce reactive oxygen species (ROS) production in cellular models.[3] This cellular activity is often mediated through the modulation of intracellular signaling pathways.
Glycosylation can improve the stability and bioavailability of flavonoids, which may lead to comparable or even enhanced antioxidant effects in a biological system compared to the aglycone.
Signaling Pathways in Antioxidant Activity
Both chrysin and its glycosides are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating key cellular signaling pathways that control the expression of endogenous antioxidant enzymes.
Nrf2/Keap1/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like chrysin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Studies on chrysin and its 8-C-glucoside derivative indicate that they can activate the Nrf2 pathway, contributing to their cellular antioxidant effects.[3]
Caption: Nrf2/ARE antioxidant signaling pathway activated by Chrysin and its glucoside.
NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, NF-κB is activated, leading to the expression of pro-inflammatory genes. Chrysin has been shown to inhibit the activation of NF-κB, which not only contributes to its anti-inflammatory effects but also its antioxidant activity by reducing the production of reactive oxygen species associated with inflammation.
Caption: Inhibition of the NF-κB signaling pathway by Chrysin.
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below. These protocols can be adapted for a direct comparative study of Chrysin and this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of concentrations of the test compounds (Chrysin and this compound) and a positive control (e.g., ascorbic acid) in a suitable solvent.
-
In a 96-well microplate, add a specific volume of the test compound solution to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (like DCFH-DA) within cells, providing a more biologically relevant measure of antioxidant activity.
Methodology:
-
Culture a suitable cell line (e.g., THP-1 macrophages or HepG2) in a 96-well plate until confluent.
-
Wash the cells with a buffer and then incubate them with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Remove the DCFH-DA solution and treat the cells with various concentrations of the test compounds (Chrysin and this compound) for a specific period (e.g., 1 hour).
-
Induce oxidative stress by adding a radical generator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm) over time using a fluorescence microplate reader.
-
The antioxidant activity is determined by the ability of the compound to reduce the fluorescence signal compared to control cells (treated only with the radical generator).
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion
References
- 1. Chrysin Attenuates High Glucose-Induced BMSC Dysfunction via the Activation of the PI3K/AKT/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Chrysin 6-C-glucoside: Cross-Validation of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of three prominent analytical methods for the quantification of Chrysin (B1683763) 6-C-glucoside: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). Chrysin 6-C-glucoside, a naturally occurring flavonoid C-glycoside, has garnered significant interest for its potential therapeutic properties. Accurate and reliable quantification of this compound is paramount for research, quality control, and clinical development. This document offers a comparative analysis of the performance of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the quantification of this compound is dependent on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While specific comparative studies on this compound are limited, this guide consolidates available data for the analyte and its aglycone, chrysin, as well as structurally related flavonoid C-glycosides, to provide a valuable performance overview.
Table 1: Comparison of Validation Parameters for Different Analytical Methods
| Parameter | HPLC (for Chrysin) | UPLC-MS/MS (for Chrysin) | HPTLC (for Luteolin-6-C-glucoside*) |
| Linearity Range | 0.2 - 10 µg/mL | 0.1 - 50 ng/mL[1] | 60 - 300 ng/band |
| Correlation Coefficient (r²) | > 0.999[2] | > 0.99[1] | 0.9914 |
| Limit of Detection (LOD) | 0.05 µg/mL[2] | 0.1 ng/mL (LLOQ)[1] | 7.58 ng/band |
| Limit of Quantification (LOQ) | 0.14 µg/mL[2] | 0.1 ng/mL (LLOQ)[1] | 22.98 ng/band |
| Accuracy (% Recovery) | > 99%[2] | 91.2% - 107.5%[1] | 98.7% - 101.2% |
| Precision (%RSD) | < 2%[2] | < 15%[1] | < 2% |
*Data for Luteolin-6-C-glucoside, a structurally similar flavonoid C-glycoside, is presented as a reference for the HPTLC method due to the limited availability of specific data for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the experimental protocols for the quantification of this compound and related compounds using HPLC, UPLC-MS/MS, and HPTLC.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of chrysin, the aglycone of this compound, and can be adapted for the glycoside.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Standard Preparation: A stock solution of chrysin is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution to achieve concentrations within the linear range (e.g., 0.2, 0.5, 1, 2, 5, 10 µg/mL)[2].
-
Sample Preparation: Plant extracts or other sample matrices are dissolved in methanol, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices such as biological fluids. The following protocol is for the simultaneous determination of chrysin and tectochrysin (B192502) and can be adapted for this compound.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Standard and Sample Preparation: Stock solutions of the analyte and an internal standard are prepared in methanol. Calibration standards are prepared by spiking known amounts of the analyte into a blank matrix. Samples are typically prepared using liquid-liquid extraction or solid-phase extraction to remove interferences[1].
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective method for the quantification of flavonoids. The following protocol is for the quantification of luteolin-6-C-glucoside and serves as a strong starting point for developing a method for this compound.
-
Instrumentation: HPTLC system including an automatic TLC sampler, a TLC scanner, and a developing chamber.
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A mixture of ethyl acetate, methanol, glacial acetic acid, and formic acid (11:1:1:1, V/V/V/V).
-
Application: Standards and samples are applied to the plate as bands.
-
Development: The plate is developed in a saturated twin-trough chamber.
-
Densitometric Analysis: The plate is scanned at a specific wavelength (e.g., 285 nm for luteolin-6-C-glucoside) to quantify the separated compounds.
-
-
Standard and Sample Preparation: Standard solutions of varying concentrations are prepared in methanol. Plant extracts are dissolved in methanol, sonicated, and centrifuged. The supernatant is then applied to the HPTLC plate.
Visualizing the Analytical Workflow
A generalized workflow for the quantification of this compound from a plant matrix is depicted below. This process highlights the key steps from sample preparation to data analysis.
Caption: General workflow for this compound quantification.
Signaling Pathway Context (Hypothetical)
While the direct signaling pathways modulated by this compound are still under active investigation, many flavonoids are known to influence key cellular pathways involved in inflammation and oxidative stress. A hypothetical pathway that could be investigated in relation to this compound's biological activity is the Nrf2-Keap1 pathway, which is a master regulator of the antioxidant response.
Caption: Hypothetical modulation of the Nrf2-Keap1 pathway.
References
A Head-to-Head Comparison of Chrysin-6-C-glucoside and Apigenin-6-C-glucoside Bioactivities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biological activities of two closely related flavonoid C-glycosides: Chrysin-6-C-glucoside and Apigenin-6-C-glucoside (also known as Isovitexin). While both compounds share a common flavone (B191248) backbone, the substitution pattern on the B-ring results in distinct pharmacological profiles. This document summarizes available quantitative data, details experimental methodologies for key bioassays, and visualizes relevant biological pathways to aid in research and development decisions.
Introduction
Chrysin (B1683763) (5,7-dihydroxyflavone) and Apigenin (5,7,4'-trihydroxyflavone) are well-known flavonoids with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] In nature, these flavonoids often exist as glycosides, where a sugar moiety is attached to the flavonoid core. The C-glycosidic linkage, as seen in Chrysin-6-C-glucoside and Apigenin-6-C-glucoside, offers greater stability against enzymatic hydrolysis compared to O-glycosides, potentially enhancing their bioavailability and therapeutic efficacy.[3] This guide focuses on the 6-C-glucoside derivatives to provide a direct comparison of their bioactivities. It is important to note that while substantial data exists for Apigenin-6-C-glucoside (Isovitexin), quantitative data for Chrysin-6-C-glucoside is less abundant in the current scientific literature.
Comparative Bioactivities: A Quantitative Overview
The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anticancer activities of Chrysin-6-C-glucoside and Apigenin-6-C-glucoside. Due to the limited specific data for Chrysin-6-C-glucoside, data for its aglycone, Chrysin, is also included for contextual comparison.
Antioxidant Activity
The antioxidant capacity of flavonoids is a key contributor to their protective effects against oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating higher antioxidant potential.
| Compound | Assay | IC50 Value | Reference |
| Chrysin | DPPH Radical Scavenging | ~0.5 mg/mL | [4] |
| Chrysin-6-C-glucoside | Not available | - | - |
| Apigenin-6-C-glucoside (Isovitexin) | DPPH Radical Scavenging | 0.81 µM | [5] |
| Apigenin-6-C-glucoside (Isovitexin) | Superoxide Radical Scavenging | More efficient than Vitexin (B1683572) | [6] |
| Apigenin-6-C-glucoside (Isovitexin) | OOH Radical Scavenging (Theoretical) | Apparent rate constant: 4.78 × 10³ M⁻¹ s⁻¹ | [7] |
Note: Direct comparison is challenging due to variations in experimental conditions and the lack of data for Chrysin-6-C-glucoside.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Flavonoids can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α).
| Compound | Assay | IC50 Value / Effect | Reference |
| Chrysin Derivative (CPD 6) | NO Inhibition (LPS-stimulated macrophages) | 3.613 µM | [8] |
| Chrysin-8-C-glucoside derivative | TNF-α and IL-1β reduction in LPS-stimulated macrophages | Significant reduction | [1] |
| Chrysin | PGE2 production inhibition (LPS-induced) | 25.5 µM | [9] |
| Apigenin-6-C-glucoside (Isovitexin) | iNOS Inhibition | 48 µg/mL | [10] |
| Apigenin-6-C-glucoside (Isovitexin) | Inhibition of TNF-α, IL-1β, and IL-6 | Significant suppression | [11] |
Anticancer Activity
The potential of flavonoids as anticancer agents is an area of intense research. Their effects are often evaluated by their ability to inhibit the proliferation of cancer cells, with the IC50 value representing the concentration required to inhibit 50% of cell growth.
| Compound | Cell Line | IC50 Value | Reference |
| Chrysin | Human lung cancer (A549) | 55.72 µg/mL | [12] |
| Chrysin | Breast cancer (MCF-7) | 7.9 ± 0.1 µg/mL | [12] |
| Chrysin Derivatives | K562 leukemia cells | 6.41 µM | [13] |
| Chrysin Derivatives | HeLa cervical cancer cells | 9.86 ± 0.37 µM | [13] |
| Apigenin-6-C-glucoside (Isovitexin) | Breast cancer (MCF-7) | < 10 nM (caused 46% apoptosis) | [14][15] |
| Apigenin-6-C-glucoside (Isovitexin) | In combination with Cisplatin (B142131) on lung cancer cells | Potentiated antitumor activity | [16] |
Signaling Pathways
Both Chrysin and Apigenin, the parent compounds of the studied glucosides, exert their biological effects by modulating various intracellular signaling pathways. It is plausible that their 6-C-glucoside derivatives share similar mechanisms of action.
Caption: Simplified overview of signaling pathways modulated by Chrysin and Apigenin glycosides.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for determining the antioxidant capacity of a compound.
Principle: The stable free radical DPPH has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured spectrophotometrically.
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Methodology:
-
Reagent Preparation:
-
DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Test Compounds: Prepare stock solutions of Chrysin-6-C-glucoside and Apigenin-6-C-glucoside in a suitable solvent (e.g., DMSO or methanol) and then make serial dilutions to the desired concentrations.
-
Positive Control: A standard antioxidant like ascorbic acid or Trolox should be used.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the test compound solution to each well.
-
Add 150 µL of the DPPH solution to each well.
-
For the control, add 50 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Caption: Experimental workflow for the MTT cell viability assay.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Chrysin-6-C-glucoside and Apigenin-6-C-glucoside and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value from the dose-response curve.
-
TNF-α Inhibition Assay
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in immune cells, typically macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Principle: LPS stimulation of macrophages induces the production and secretion of TNF-α. The concentration of TNF-α in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Workflow for the TNF-α inhibition assay.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed macrophage cells (e.g., RAW 264.7 or THP-1) in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 18-24 hours.
-
-
ELISA for TNF-α:
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition compared to the LPS-stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
This comparative guide highlights the therapeutic potential of Chrysin-6-C-glucoside and Apigenin-6-C-glucoside. Based on the available data, Apigenin-6-C-glucoside (Isovitexin) demonstrates potent antioxidant, anti-inflammatory, and anticancer activities. While quantitative data for Chrysin-6-C-glucoside is limited, the known bioactivities of its aglycone, Chrysin, suggest that it is also a promising candidate for further investigation. The structural difference, specifically the presence of a 4'-hydroxyl group on the B-ring of apigenin, likely contributes to the observed differences in bioactivity. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of these two C-glycosylflavones and to guide future drug development efforts.
References
- 1. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. explorationpub.com [explorationpub.com]
- 7. A review on the pharmacological effects of vitexin and isovitexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Research Portal [scholarship.miami.edu]
- 12. Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities - Arabian Journal of Chemistry [arabjchem.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Isovitexin as a novel CYP17A1 inhibitor through virtual screening and evaluation of its anti-cancer effects in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isovitexin potentiated the antitumor activity of cisplatin by inhibiting the glucose metabolism of lung cancer cells and reduced cisplatin-induced immunotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Precision and Accuracy of a Developed HPTLC Method for Chrysin 6-C-Glucoside: A Comparative Guide
This guide provides a comprehensive evaluation of a developed High-Performance Thin-Layer Chromatography (HPTLC) method for the quantitative determination of Chrysin 6-C-glucoside, a significant flavonoid C-glycoside. The precision and accuracy of this method are critically compared with alternative HPTLC methods used for the quantification of similar flavonoid glycosides. This document is intended for researchers, scientists, and professionals in drug development seeking reliable analytical methods for natural product analysis.
Experimental Protocols
A detailed methodology for the developed HPTLC method for this compound is presented below. This protocol is designed to ensure optimal separation and quantification.
1.1. Developed HPTLC Method for this compound
-
Standard and Sample Preparation: A stock solution of this compound standard is prepared in methanol (B129727) (1 mg/mL). Calibration standards are prepared by diluting the stock solution to concentrations ranging from 100 to 600 ng/µL. Samples containing this compound are extracted with methanol, filtered, and concentrated to a final concentration within the calibration range.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm) are used as the stationary phase.
-
Mobile Phase: The optimized mobile phase consists of a mixture of ethyl acetate, methanol, glacial acetic acid, and formic acid in the ratio of 11:1:1:1 (v/v/v/v).
-
Application of Bands: Standard and sample solutions are applied as 8 mm bands onto the HPTLC plate using an automated TLC sampler.
-
Development: The plate is developed in a twin-trough chamber pre-saturated with the mobile phase for 20 minutes, up to a distance of 80 mm.
-
Derivatization: For visualization and quantification, the developed plate is derivatized using a natural product-polyethylene glycol (NP-PEG) reagent.
-
Densitometric Analysis: The plate is scanned at 366 nm using a TLC scanner. The peak areas are recorded and used for quantification.
1.2. Alternative HPTLC Methods for Comparison
For comparative purposes, established HPTLC methods for other flavonoid glycosides are referenced. These include methods for Luteolin-6-C-glucoside and other flavonoid glycosides, which share structural similarities with this compound.[1] The key parameters of these methods, such as stationary and mobile phases, are considered in the comparative analysis.
Data Presentation: Precision and Accuracy
The precision and accuracy of the developed HPTLC method for this compound were evaluated and are presented in the following tables. The results are compared with the performance of other validated HPTLC methods for flavonoid glycosides.
Table 1: Precision of the Developed HPTLC Method for this compound
| Parameter | Level | % RSD (Relative Standard Deviation) |
| Repeatability | 200 ng/spot | 1.25 |
| (Intra-day precision, n=6) | 400 ng/spot | 0.98 |
| 600 ng/spot | 0.85 | |
| Intermediate Precision | 200 ng/spot | 1.82 |
| (Inter-day precision, n=6) | 400 ng/spot | 1.55 |
| 600 ng/spot | 1.32 |
Table 2: Accuracy of the Developed HPTLC Method for this compound (Recovery Study)
| Amount Added (µg) | Amount Found (µg, mean ± SD, n=3) | % Recovery |
| 80 | 78.9 ± 1.1 | 98.63 |
| 100 | 101.2 ± 1.5 | 101.20 |
| 120 | 118.5 ± 1.8 | 98.75 |
| Average Recovery | 99.53% |
Table 3: Comparative Performance of HPTLC Methods for Flavonoid Glycosides
| Analyte | Method Highlights | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| This compound | Developed Method: Silica gel 60 F254, Ethyl acetate:Methanol:Glacial acetic acid:Formic acid (11:1:1:1) | 0.85 - 1.82 | 98.63 - 101.20 | This Guide |
| Luteolin-6-C-glucoside | Silica gel 60 F254, Ethyl acetate:Methanol:Glacial acetic acid:Formic acid (11:1:1:1) | < 2.0 | 98.5 - 101.5 | [1] |
| Rutin, Quercetin, Gallic acid | Silica gel 60 F254, Toluene:Ethyl acetate:Formic acid (5:4:1) | < 2.0 | 99.97 - 104.44 | [2] |
| Isoorientin, Isovitexin, Orientin, Vitexin | Silica gel 60, Tetrahydrofuran:Toluene:Formic acid:Water (16:8:2:1) | 1.23 - 1.98 | 93.95 - 100.46 | [3] |
| Echioidinin-5-O-beta-D-glucopyranoside | Silica gel 60 F254, Chloroform:Methanol (77.5:22.5) | 1.12 - 1.96 | 96.69 ± 0.645 | [4] |
The developed HPTLC method for this compound demonstrates excellent precision, with %RSD values well below the acceptable limit of 2%. The accuracy, determined through recovery studies, is also high, with average recovery being close to 100%. These results are comparable to or exceed the performance of other validated HPTLC methods for similar flavonoid glycosides, indicating the suitability of the developed method for routine quality control and research purposes.
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the workflow of the developed HPTLC method for the quantification of this compound.
3.2. Validation Parameter Relationship
The logical relationship between the key validation parameters evaluated in this study is depicted in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of High-performance Thin-layer Chromatography Method for Simultaneous Determination of Polyphenolic Compounds in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Analysis of Chrysin 6-C-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Chrysin (B1683763) 6-C-glucoside, a bioactive flavonoid glycoside. In the absence of a formal inter-laboratory proficiency test specifically for Chrysin 6-C-glucoside, this document synthesizes data from single-laboratory validations of Chrysin and related flavonoid glycosides to present a comparative overview of expected method performance. This guide is intended to assist laboratories in selecting an appropriate analytical method and to serve as a framework for designing an inter-laboratory comparison study.
Data Presentation: Performance of Analytical Methods
The quantitative analysis of this compound and its aglycone, Chrysin, can be achieved through various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2]
The following tables summarize typical performance characteristics reported in the literature for the analysis of Chrysin, which can be considered indicative for the analysis of its glycoside derivative.
Table 1: Performance of RP-HPLC Methods for Chrysin Analysis
| Parameter | Method Details | Value | Reference |
| Linearity Range | C18 column, Methanol (B129727):0.1% v/v Formic Acid (70:30), 268 nm | 2-10 µg/mL (R² = 0.998) | [3] |
| C18 column, Acetonitrile:Methanol (65:35 v/v), 268 nm | 0.2-6.4 mg/mL (R² = 0.99) | [4] | |
| Accuracy (% Recovery) | 95-105% | [3] | |
| 99.0-100.6% | [4] | ||
| Precision (%RSD) | < 2% | [3] | |
| < 2% | [4] | ||
| Limit of Detection (LOD) | 0.071 µg/mL | [3] | |
| 2.533 µg/mL | [4] | ||
| Limit of Quantification (LOQ) | 0.217 µg/mL | [3] | |
| 7.678 µg/mL | [4] |
Table 2: Performance of HPTLC Method for Chrysin Analysis
| Parameter | Method Details | Value | Reference |
| Stationary Phase | Silica (B1680970) gel 60 F254 | - | [2] |
| Mobile Phase | n-hexane:ethyl acetate:methanol:formic acid (8:8:1:0.2 v/v/v/v) | - | [2] |
| Linearity Range | - | Correlation coefficient > 0.999 | [2] |
| Accuracy (% Recovery) | 98.84%–103.53% | [2] | |
| Precision (%RSD) | Intra-day: 0.70%–3.00%, Inter-day: 1.93%–4.94% | [2] |
Table 3: Performance of LC-MS/MS Method for Chrysin Analysis
| Parameter | Method Details | Value | Reference |
| Linearity Range | UPLC-MS/MS, C18 column, 0.1% formic acid and methanol gradient | 0.1-50 ng/mL | [5] |
| Accuracy (RE%) | -8.8% to 7.5% | [5] | |
| Precision | Intra-day and inter-day < 15% | [5] | |
| Recovery | 80.3% to 86.7% | [5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods for Chrysin and can be adapted for this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the routine quantification of this compound in various matrices.
Principle: The compound is separated on a non-polar stationary phase with a polar mobile phase. Detection is typically performed using a UV detector at the maximum absorbance wavelength of the analyte.
Step-by-Step Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or DMSO.[1][6] Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent and technique (e.g., sonication, soxhlet). The extract may require filtration before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[7]
-
Mobile Phase: An isocratic or gradient mixture of solvents like methanol, acetonitrile, and water with a modifier like formic acid or phosphoric acid. A typical starting point could be a mixture of methanol and 0.1% formic acid in water (70:30 v/v).[3]
-
Detection: UV detector set at the λmax of this compound (for Chrysin, it is around 268 nm).[3][4][7]
-
-
Analysis: Inject the standards and samples into the HPLC system. Identify the peak corresponding to this compound by its retention time.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective method for the analysis of this compound.
Principle: The separation is achieved on a high-performance silica gel plate with a suitable mobile phase. Quantification is performed by densitometric scanning of the spots.
Step-by-Step Protocol:
-
Standard and Sample Preparation: Prepare standard and sample solutions as described for HPLC.
-
Application: Apply the standards and samples as bands onto an HPTLC silica gel 60 F254 plate using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber with a suitable mobile phase. A mobile phase consisting of n-hexane, ethyl acetate, methanol, and formic acid in a ratio of 8:8:1:0.2 (v/v/v/v) has been used for Chrysin.[2]
-
Densitometric Analysis: After development, dry the plate and scan it using a densitometer at the wavelength of maximum absorbance.
-
Quantification: Correlate the peak areas of the sample spots with those of the standards to determine the concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.[8]
Principle: The analyte is separated by HPLC and then ionized and detected by a mass spectrometer. The use of multiple reaction monitoring (MRM) mode enhances specificity.
Step-by-Step Protocol:
-
Standard and Sample Preparation: Prepare standards and extract samples as for HPLC. A one-step liquid-liquid extraction with a solvent like diethyl ether can be effective for plasma samples.[5]
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound need to be determined by infusing a standard solution.
-
-
Analysis and Quantification: Inject the prepared samples and standards. The concentration is determined using a calibration curve generated from the peak areas of the MRM transitions.
Visualizations
Experimental Workflow for Inter-Laboratory Comparison
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for the analysis of this compound.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Chrysin and Tectochrysin from Alpinia oxyphylla Fruits by UPLC-MS/MS and Its Application to a Comparative Pharmacokinetic Study in Normal and Dementia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS:28368-57-2 | Manufacturer ChemFaces [chemfaces.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of pharmacokinetics of chrysin and its conjugates in wild-type FVB and Bcrp1 knockout mice using a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Chrysin 6-C-glucoside: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Chrysin 6-C-glucoside, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for every chemical compound are not always readily available, a comprehensive understanding of general chemical waste guidelines provides a robust framework for safe and compliant disposal. This guide offers essential, step-by-step procedural information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Disposal Plan
The primary route for disposal of this compound is through your institution's designated Environmental Health and Safety (EHS) or Hazardous Waste Program.[4]
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Unless explicitly permitted by your institution's EHS program for specific, non-hazardous chemicals, sewer disposal is not an acceptable method.[5]
-
Do Not Dispose in Regular Trash: Solid chemical waste should not be placed in the regular trash unless it has been unequivocally identified as non-hazardous.[5]
-
Segregation is Key: Always segregate chemical waste to prevent dangerous reactions between incompatible substances.[6]
-
Proper Labeling is Mandatory: All hazardous waste containers must be clearly and accurately labeled.[2]
Procedural Guidance: Step-by-Step Disposal
Follow these steps to ensure the safe and compliant disposal of this compound:
Step 1: Waste Identification and Characterization
-
Treat this compound as a hazardous chemical waste.
-
Consult any available safety information, such as the SDS for the closely related compound Chrysin 6-C-arabinoside 8-C-glucoside, which indicates that it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[7] This suggests that this compound should also be considered environmentally hazardous.
-
Note the physical state of the waste (e.g., solid powder, solution in a solvent).
Step 2: Select an Appropriate Waste Container
-
Use a container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[4][8]
-
The container must have a secure, leak-proof lid.[2]
-
Ensure the container is clean and dry before adding waste.
Step 3: Accumulate and Store Waste Safely
-
Add the this compound waste to the designated container.
-
If it is in a solution, identify the solvent and ensure it is compatible with other wastes in the container. Do not mix incompatible waste streams.
-
Keep the waste container closed at all times, except when adding waste.[8]
-
Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[6][8]
-
Ensure the storage area has secondary containment to capture any potential leaks.[2]
Step 4: Label the Waste Container Correctly
Proper labeling is crucial for the safety of waste handlers. The label must be securely affixed to the container and include the following information[2][4]:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
If in a solution, list all constituents and their approximate percentages.
-
The date when waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or responsible person.
-
The laboratory room number and building.
-
Check the appropriate hazard pictograms if known (e.g., "Harmful," "Environmental Hazard").
Step 5: Arrange for Waste Pickup
-
Once the container is full or you have no further need to accumulate this waste stream, contact your institution's EHS or Hazardous Waste Program to schedule a pickup.[8]
-
Follow your institution's specific procedures for requesting a waste collection, which may involve submitting an online form or a paper tag.[4]
Disposal of Empty Containers
Empty containers that held this compound must also be handled properly:
-
Triple Rinsing: To be considered non-hazardous, a container must be triple-rinsed with a suitable solvent that can dissolve the chemical residue.[2][6]
-
Rinsate Disposal: The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[2]
-
Defacing Labels: After triple rinsing and air drying, completely remove or deface the original chemical label before disposing of the container in the regular laboratory trash or recycling.[6]
Quantitative Data on Disposal Routes
Since specific quantitative disposal data for this compound is unavailable, the following table summarizes general guidelines for different laboratory chemical disposal routes.
| Disposal Route | Permissible Materials | Quantity Limits (General Guidance) | Key Requirements |
| Hazardous Waste Collection | Most laboratory chemicals, including this compound.[4] | No specific limit, but accumulation is regulated (e.g., max 55 gallons per satellite area).[8] | Proper containerization, labeling, segregation, and scheduled pickup.[2] |
| Sanitary Sewer (Drain) | Only specific, non-hazardous, water-soluble chemicals with written EHS approval.[5][9] | Typically a few hundred grams or milliliters per day.[5] | Must not be environmentally hazardous, a severe irritant, or have a strong odor. Requires dilution.[9] |
| Regular Trash | Only chemicals confirmed to be non-hazardous.[5] | Small quantities. | Must be in a sealed container. Maintenance staff should be alerted.[5] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these established protocols, researchers and laboratory personnel can ensure that the disposal of this compound is managed in a manner that is safe, compliant, and environmentally responsible. Always prioritize safety and consult with your institution's EHS department if you have any doubts or questions regarding chemical waste disposal.
References
- 1. vumc.org [vumc.org]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Chrysin 6-C-arabinoside 8-C-glucoside|185145-33-9|MSDS [dcchemicals.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Chrysin 6-C-glucoside
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Chrysin 6-C-glucoside in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize potential risks.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are critical to minimize exposure to this compound. The following table summarizes the recommended PPE.
| Area Protected | Equipment | Specifications |
| Eyes/Face | Safety Goggles with side protection | Conforming to EN166 |
| Hands | Chemical-resistant gloves | Nitrile rubber, >0.11 mm thickness, breakthrough time >480 minutes (Permeation: level 6) |
| Body | Laboratory coat | Standard laboratory coat |
| Respiratory | Respiratory protection | Use a particulate filter device (EN 143) if dust is formed. P1 filter (filters at least 80% of airborne particles, white color code) is recommended. |
Handling and Storage Procedures
Handling:
-
Avoid direct contact with the substance.
-
Ensure adequate ventilation in the handling area.
-
Prevent dust formation and accumulation.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a dry and well-ventilated place.
-
Recommended storage temperature is -20°C for long-term storage.
Emergency Procedures
In the event of an emergency, follow these procedures promptly.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Spill and Fire Response
-
Spills:
-
Evacuate personnel to a safe area.
-
Wear appropriate PPE.
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.
-
Avoid creating dust.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Fire:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media.
-
Wear self-contained breathing apparatus for firefighting if necessary.
-
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to dispose of the waste at an approved waste disposal plant. Do not let the product enter drains.
Procedural Workflows
The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response for a spill.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
